molecular formula C8H10N2O B186553 N-(5-methylpyridin-2-yl)acetamide CAS No. 4931-47-9

N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B186553
CAS No.: 4931-47-9
M. Wt: 150.18 g/mol
InChI Key: ARHIRVVLQAQUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methylpyridin-2-yl)acetamide ( 4931-47-9) is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . Its structure features an acetamide group attached to the 2-position of a 5-methylpyridine ring . This configuration makes it a valuable intermediate in organic and medicinal chemistry research. It serves as a key synthetic building block, as demonstrated by its structural analog, 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, which has been synthesized and characterized using single-crystal X-ray diffraction studies . Compounds based on this core structure can form intricate three-dimensional networks in the solid state through various intermolecular interactions, such as N-H···N and C-H···O hydrogen bonds . As a reagent, it is useful for exploring structure-activity relationships in drug discovery and for the synthesis of more complex molecules. The product must be stored sealed in a dry environment at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIRVVLQAQUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356026
Record name N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-47-9
Record name N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-METHYL-2-PYRIDYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis & Characterization Guide[1]

Part 1: Executive Technical Summary

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) is a critical heterocyclic scaffold used extensively in medicinal chemistry as a pharmacophore for kinase inhibitors and as a metabolic reference standard.[1] It represents the N-acetylated metabolite of 2-amino-5-methylpyridine (2-amino-5-picoline).

Understanding the precise molecular weight and physicochemical behavior of this compound is essential for accurate stoichiometry in synthesis and for identifying metabolic liabilities in drug discovery programs.

Core Identity Matrix[1]
ParameterTechnical Specification
IUPAC Name N-(5-methylpyridin-2-yl)acetamide
Common Synonyms 2-Acetamido-5-picoline; N-Acetyl-2-amino-5-methylpyridine
Molecular Formula C

H

N

O
Exact Mass 150.0793 Da
Molecular Weight 150.18 g/mol
CAS Number 4931-47-9
SMILES CC1=CN=C(NC(C)=O)C=C1
Part 2: Physicochemical Profiling & Causality

In drug development, the molecular weight (150.18 g/mol ) places this compound in the "Fragment" category (MW < 300), making it an ideal starting point for Fragment-Based Drug Design (FBDD).[1]

1. Solubility & Lipophilicity (LogP)

The presence of the pyridine nitrogen and the amide carbonyl creates a push-pull electronic system.[1]

  • LogP (Experimental): ~0.7 - 1.[1]1. This indicates moderate lipophilicity, allowing membrane permeability while maintaining aqueous solubility.

  • pKa: The pyridine nitrogen is less basic than in unsubstituted pyridine due to the electron-withdrawing effect of the adjacent acetamido group (via resonance). However, the amide nitrogen is non-basic.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1] Moderately soluble in water.

2. Lipinski Compliance
  • MW: 150.18 (< 500) — Pass [1]

  • H-Bond Donors: 1 (Amide NH) — Pass [1]

  • H-Bond Acceptors: 2 (Pyridine N, Carbonyl O) — Pass [1]

  • LogP: < 5 — Pass

Expert Insight: The low molecular weight and balanced polarity make this scaffold a "privileged structure" capable of binding diverse biological targets, particularly in the ATP-binding pockets of kinases where the pyridine nitrogen often acts as a hinge binder [1].

Part 3: Validated Synthetic Protocol

This protocol is designed for high purity (>98%) synthesis, minimizing the formation of di-acetylated byproducts.

Reaction: Nucleophilic Acyl Substitution Substrate: 2-Amino-5-methylpyridine Reagent: Acetic Anhydride (


)[1]
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methylpyridine (10.0 mmol, 1.08 g) in Dichloromethane (DCM) (20 mL).

    • Why DCM? It solubilizes the starting material while allowing easy removal of acetic acid byproducts during workup.[1]

  • Activation: Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as a base scavenger.

    • Causality: TEA neutralizes the acetic acid formed, driving the equilibrium forward and preventing protonation of the pyridine ring.[1]

  • Acylation: Cool the solution to 0°C. Dropwise add Acetic Anhydride (11.0 mmol, 1.05 mL).

    • Control: Low temperature prevents bis-acetylation at the amide nitrogen.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup:

    • Wash with sat.[1]

      
       (2 x 20 mL) to remove excess acid.[1]
      
    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous

      
      .[1][2]
      
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Pathway Diagram

SynthesisPath SM 2-Amino-5-methylpyridine (MW 108.14) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product N-(5-methylpyridin-2-yl)acetamide (MW 150.18) Intermediate->Product Elimination Byproduct Acetic Acid (Scavenged by TEA) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target scaffold.

Part 4: Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized compound, a multi-modal analytical approach is required.

1. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or 

The spectrum is distinct due to the two methyl singlets and the specific aromatic coupling pattern.[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.10 Singlet (s)3H

Acetyl methyl group (shielded by carbonyl).[1]
2.25 Singlet (s)3H

Methyl on pyridine ring.[1]
7.55 dd1HPyridine H-4Coupling with H-3 and H-6.
8.05 d1HPyridine H-3Ortho to amide, deshielded.
8.15 d1HPyridine H-6Ortho to ring N, most deshielded aromatic.
10.20 Broad (s)1H

Amide proton (exchangeable).[1]
2. HPLC-UV/MS Method

For purity assessment and metabolic stability studies.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Mass Spec: ESI Positive Mode. Expect

    
    .[1]
    
Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product TLC TLC Check (EtOAc/Hex) Sample->TLC Isolated Isolated Solid TLC->Isolated Single Spot NMR 1H NMR (DMSO-d6) Isolated->NMR LCMS LC-MS (ESI+) Isolated->LCMS Decision1 Two Methyl Singlets (2.1 & 2.2 ppm)? NMR->Decision1 Decision2 Mass = 151.18? LCMS->Decision2 Pass RELEASE BATCH (Purity >98%) Decision1->Pass Yes Fail Recrystallize Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality Control Decision Tree for N-(5-methylpyridin-2-yl)acetamide validation.

Part 5: Biological Relevance & References[6][7]

In medicinal chemistry, this scaffold is often utilized to probe the steric tolerance of binding pockets. The 5-methyl group provides a small hydrophobic handle, while the acetamide mimics hydrogen bonding interactions of the peptide backbone [2]. Furthermore, this compound is a known metabolite of the drug Pirfenidone (related structure) and other aminopyridine-based therapeutics, formed via N-acetylation by N-acetyltransferase (NAT) enzymes [3].

References
  • PubChem. "N-(5-Methyl-2-pyridyl)acetamide Compound Summary."[1] National Library of Medicine. Accessed February 19, 2026. [Link][1]

  • Matrix Fine Chemicals. "N-(5-Methylpyridin-2-yl)acetamide Technical Data." Matrix Fine Chemicals Catalog. Accessed February 19, 2026. [Link]

Sources

An In-depth Technical Guide to N-(5-methylpyridin-2-yl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(5-methylpyridin-2-yl)acetamide, a heterocyclic amide of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Compound Profile

N-(5-methylpyridin-2-yl)acetamide is a substituted pyridine derivative with an acetamide functional group. Its structure is foundational for the development of various biologically active molecules.

PropertyValueSource(s)
IUPAC Name N-(5-methylpyridin-2-yl)acetamide[1]
Synonyms N-(5-methyl-2-pyridinyl)acetamide, 2-Acetamido-5-picoline[2][3]
CAS Number 4931-47-9[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [2]
Melting Point 109 °C[3]
Appearance White to off-white solid[3]

Synthesis of N-(5-methylpyridin-2-yl)acetamide

The synthesis of N-(5-methylpyridin-2-yl)acetamide is typically achieved through the N-acylation of 2-amino-5-methylpyridine with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Reaction Rationale and Mechanistic Insight

The choice of acetic anhydride as the acetylating agent is often preferred in a laboratory setting due to its lower reactivity and safer handling compared to acetyl chloride, which is highly reactive and moisture-sensitive. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-5-methylpyridine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the stable amide bond. The pyridine nitrogen is generally less nucleophilic than the exocyclic amino group due to the delocalization of its lone pair of electrons within the aromatic system.

Detailed Experimental Protocol

Materials:

  • 2-amino-5-methylpyridine

  • Acetic anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methylpyridine (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents) at room temperature. The addition of pyridine acts as a basic catalyst and neutralizes the acetic acid byproduct formed during the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(5-methylpyridin-2-yl)acetamide as a crystalline solid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 2-amino-5-methylpyridine in Dichloromethane add_reagents Add Pyridine and Acetic Anhydride start->add_reagents 1. stir Stir at Room Temperature add_reagents->stir 2. monitor Monitor by TLC stir->monitor 3. quench Quench with NaHCO3 (aq) monitor->quench 4. extract Extract with Dichloromethane quench->extract 5. dry Dry over MgSO4 extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. recrystallize Recrystallize concentrate->recrystallize 8. product N-(5-methylpyridin-2-yl)acetamide recrystallize->product Final Product

Figure 1: Synthesis workflow for N-(5-methylpyridin-2-yl)acetamide.

Structural Characterization and Validation

A self-validating protocol for the characterization of the synthesized N-(5-methylpyridin-2-yl)acetamide involves a multi-technique approach to confirm its identity and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons on the pyridine ring, the methyl protons of the acetamide group, and the amide proton. Based on data from similar structures, the expected chemical shifts (in ppm, referenced to TMS) in CDCl₃ would be approximately: δ 8.0-8.3 (d, 1H, pyridine-H6), δ 7.5-7.8 (dd, 1H, pyridine-H4), δ 7.0-7.3 (d, 1H, pyridine-H3), δ 2.3 (s, 3H, pyridine-CH₃), δ 2.2 (s, 3H, acetyl-CH₃), and a broad singlet for the NH proton.[4]

    • ¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. Expected chemical shifts (in ppm) would include signals for the carbonyl carbon of the amide (~168-170 ppm), the aromatic carbons of the pyridine ring, and the two methyl carbons.[4]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The calculated exact mass for C₈H₁₀N₂O is 150.0793 g/mol .[2] The observation of the molecular ion peak [M+H]⁺ at m/z 150.0793 in the mass spectrum provides strong evidence for the successful synthesis of the target compound.

Physical and Chromatographic Analysis
  • Melting Point Determination: A sharp melting point of around 109 °C is indicative of a pure compound.[3]

  • Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.

Characterization_Workflow cluster_synthesis Synthesized Compound cluster_analysis Analytical Characterization cluster_validation Data Validation compound Crude N-(5-methylpyridin-2-yl)acetamide nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ms Mass Spectrometry (HRMS) compound->ms mp Melting Point Analysis compound->mp tlc Thin Layer Chromatography compound->tlc structure_confirmation Structural Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment mp->purity_assessment tlc->purity_assessment

Figure 2: Characterization workflow for N-(5-methylpyridin-2-yl)acetamide.

Applications in Medicinal Chemistry and Drug Development

N-(5-methylpyridin-2-yl)acetamide and its derivatives are valuable scaffolds in the design and synthesis of novel therapeutic agents. The pyridine ring is a common motif in many approved drugs, and the acetamide group can participate in hydrogen bonding interactions with biological targets.

  • As a Synthetic Intermediate: This compound serves as a key building block for the synthesis of more complex molecules.[5] Its structural features allow for further chemical modifications on the pyridine ring or the acetamide group, enabling the generation of diverse chemical libraries for drug screening.

  • Inhibition of Signaling Pathways: Derivatives of N-pyridinyl acetamide have been investigated as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers.[6] This suggests that compounds based on the N-(5-methylpyridin-2-yl)acetamide core could be explored for their anticancer properties.

  • Anti-inflammatory Agents: A study on analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide demonstrated their potential as anticolitis agents through the dual inhibition of TNF-α and IL-6 induced cell adhesions. This highlights the potential of this chemical class in the development of treatments for inflammatory bowel disease and other inflammatory conditions.

  • Antifungal and Antimicrobial Activities: The broader class of N-(pyridin-2-yl) acetamide derivatives has shown promising antifungal and antimicrobial activities. This suggests that N-(5-methylpyridin-2-yl)acetamide could be a starting point for the development of new anti-infective agents.

Conclusion

N-(5-methylpyridin-2-yl)acetamide is a versatile chemical entity with a straightforward synthesis and clear-cut characterization profile. Its significance as a building block in medicinal chemistry is underscored by the diverse biological activities exhibited by its derivatives. This guide provides a solid foundation for researchers to synthesize, validate, and further explore the therapeutic potential of this and related compounds in the pursuit of novel drug candidates.

References

  • Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. N-(5-Methyl-2-pyridyl)acetamide. (n.d.). Retrieved from [Link]

  • Google Patents. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway. (n.d.).
  • PubChem. N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995. (n.d.). Retrieved from [Link]

  • PubChemLite. 2-(methylamino)-n-(5-methylpyridin-2-yl)acetamide. (n.d.). Retrieved from [Link]

  • Matrix Fine Chemicals. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. (n.d.). Retrieved from [Link]

  • PubChem. 2,2,2-trifluoro-N-(5-methyl-pyridin-2-yl)-acetamide. (n.d.). Retrieved from [Link]

  • Google Patents. WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group. (n.d.).

Sources

N-(5-methylpyridin-2-yl)acetamide synonyms and trade names

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(5-methylpyridin-2-yl)acetamide

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) is a heterocyclic amide derivative predominantly utilized as a strategic intermediate in the synthesis of bioactive imidazopyridines, most notably the sedative-hypnotic agent Zolpidem . Characterized by its 2-acetamido-5-picoline core, it serves as both a protected precursor and a structural analog for exploring structure-activity relationships (SAR) in kinase inhibitors and GABA-A receptor modulators. This guide details its nomenclature, physicochemical properties, synthesis protocols, and role in pharmaceutical development.

Chemical Identity & Nomenclature

This compound lacks a consumer trade name (e.g., "Tylenol") but is universally identified in chemical catalogs by its IUPAC or semi-systematic names.

Table 1: Nomenclature and Identifiers

Category Identifier / Name
IUPAC Name N-(5-methylpyridin-2-yl)acetamide
Common Synonyms 2-Acetamido-5-picoline; 2-Acetamido-5-methylpyridine; N-(5-methyl-2-pyridyl)acetamide
CAS Registry Number 4931-47-9
Molecular Formula C₈H₁₀N₂O
SMILES CC1=CN=C(NC(C)=O)C=C1

| InChI Key | ARHIRVVLQAQUCO-UHFFFAOYSA-N |[1][2]

Physical & Chemical Characterization

Accurate physicochemical data is critical for process optimization and analytical method development.

Table 2: Physicochemical Properties

Property Value Notes
Molecular Weight 150.18 g/mol
Appearance White to off-white crystalline solid Typical morphology upon recrystallization.
Melting Point 106–109 °C Reference standard range; purity dependent.
Boiling Point ~344–377 °C Predicted at 760 mmHg; decomposes at high temp.
Solubility Soluble in DMSO, Methanol, DCM Limited solubility in water; soluble in dilute acids.

| pKa | ~4.5 (Pyridine N) | The acetamide group reduces basicity compared to the free amine. |

Synthesis & Manufacturing Methodologies

Mechanistic Pathway

The synthesis typically involves the selective N-acylation of 2-amino-5-methylpyridine. The reaction is driven by the nucleophilic attack of the exocyclic amine on an activated acyl donor (acetic anhydride or acetyl chloride).

Figure 1: Synthesis Pathway of N-(5-methylpyridin-2-yl)acetamide

SynthesisPathway Start 2-Amino-5-methylpyridine (CAS: 1603-41-4) Intermediate Tetrahedral Intermediate Start->Intermediate + Ac2O / 0-25°C Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) Intermediate->Product - AcOH Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway converting 2-amino-5-methylpyridine to the target acetamide.[2]

Laboratory Scale Protocol

Note: This protocol is a standardized procedure for aminopyridine acetylation derived from general heterocyclic synthesis principles.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Triethylamine (1.5 eq, optional base scavenger)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.8 g (0.1 mol) of 2-amino-5-methylpyridine in 100 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C in an ice bath. Add 12.2 g (0.12 mol) of acetic anhydride dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).

  • Quenching: Quench the reaction with 50 mL of saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Separate the organic layer and wash with water (2 x 50 mL) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield pure N-(5-methylpyridin-2-yl)acetamide.

Applications in Drug Discovery

Zolpidem Synthesis Context

While Zolpidem (Ambien) is an imidazopyridine, N-(5-methylpyridin-2-yl)acetamide is structurally critical to its supply chain.[2]

  • Starting Material Derivative: The primary starting material for Zolpidem is 2-amino-5-methylpyridine .[1]

  • Impurity Profiling: During the manufacturing of Zolpidem, acetylation side reactions can generate N-(5-methylpyridin-2-yl)acetamide. It is monitored as a process-related impurity to ensure API purity.

  • Scaffold Modeling: It serves as a simplified "fragment" for binding assays, helping researchers understand the interaction of the pyridine-nitrogen and the amide carbonyl with biological targets (e.g., GABA-A receptor subunits).

Figure 2: Structural Relationship to Zolpidem

Relationship Precursor 2-Amino-5-methylpyridine (Common Precursor) Target N-(5-methylpyridin-2-yl)acetamide (Topic Compound) Precursor->Target Acetylation (Side Reaction/Derivatization) Zolpidem Zolpidem (Final Drug) Precursor->Zolpidem Cyclization with Bromo-4-methylacetophenone

Caption: Divergent pathways from the aminopyridine precursor leading to the target acetamide and Zolpidem.

Safety & Handling (GHS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Eye Irritation H319Causes serious eye irritation.[3]
Skin Irritation H315Causes skin irritation.[3]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • PubChem. (2025).[3] Compound Summary: N-(5-methylpyridin-2-yl)acetamide (CID 818995). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2007). Process for preparing zolpidem (US20070027180A1).

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of N-(5-methylpyridin-2-yl)acetamide. Given the current scarcity of direct research on its biological activity, this document synthesizes information from analogous compounds to propose a primary hypothesized mechanism and outlines a rigorous, self-validating experimental strategy to test this hypothesis.

Introduction: The Enigma of N-(5-methylpyridin-2-yl)acetamide

N-(5-methylpyridin-2-yl)acetamide is a small molecule with the chemical formula C8H10N2O.[1] While its synthesis and chemical properties are documented, its biological mechanism of action remains largely unexplored. The compound is recognized as a valuable intermediate in organic and medicinal chemistry, suggesting its potential as a scaffold for developing novel therapeutics.[1] The absence of comprehensive studies on its bioactivity presents both a challenge and an opportunity for novel discoveries in drug development. This guide aims to provide a strategic direction for future research by proposing a plausible mechanism of action based on available data for structurally related compounds and detailing the necessary experimental workflows for its validation.

Table 1: Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide
PropertyValueReference
Molecular Formula C8H10N2O[2]
Molecular Weight 150.18 g/mol [2]
CAS Number 4931-47-9[3][4][5]
IUPAC Name N-(5-methylpyridin-2-yl)acetamide[3]
LogP 1.10[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Purity Typically ≥97%[3][4]

Hypothesized Mechanism of Action: Dual Inhibition of Pro-inflammatory Cytokine Signaling

While direct evidence is lacking for N-(5-methylpyridin-2-yl)acetamide, a structurally similar compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has demonstrated potent anti-inflammatory properties.[6] This analogue acts as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, which are critical pathways in the pathogenesis of inflammatory diseases such as inflammatory bowel disease (IBD).[6]

Based on this precedent, we hypothesize that N-(5-methylpyridin-2-yl)acetamide may also exert anti-inflammatory effects through the modulation of TNF-α and IL-6 signaling pathways. This hypothesis forms the basis of the experimental investigations detailed in this guide.

Proposed Signaling Pathway

The diagram below illustrates the proposed signaling cascade and the potential point of intervention for N-(5-methylpyridin-2-yl)acetamide.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response TNF_receptor TNF-α Receptor NF_kB NF-κB Pathway TNF_receptor->NF_kB IL6_receptor IL-6 Receptor STAT3 JAK-STAT3 Pathway IL6_receptor->STAT3 Adhesion_Molecules Expression of Adhesion Molecules (e.g., VCAM-1, ICAM-1) NF_kB->Adhesion_Molecules STAT3->Adhesion_Molecules Cell_Adhesion Monocyte Adhesion to Epithelial Cells Adhesion_Molecules->Cell_Adhesion TNF TNF-α TNF->TNF_receptor IL6 IL-6 IL6->IL6_receptor Compound N-(5-methylpyridin-2-yl)acetamide Compound->NF_kB Hypothesized Inhibition Compound->STAT3 Hypothesized Inhibition

Caption: Proposed anti-inflammatory signaling pathway and hypothesized points of inhibition by N-(5-methylpyridin-2-yl)acetamide.

Experimental Validation Workflow

To rigorously test the hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Overall Experimental Strategy

The diagram below outlines the logical flow of the experimental investigation.

G start Start: Hypothesis Formulation step1 Phase 1: In Vitro Cytotoxicity Assays (e.g., MTT, LDH) start->step1 step2 Phase 2: Cell-Based Anti-inflammatory Assays (Cytokine-induced Cell Adhesion) step1->step2 step3 Phase 3: Mechanistic Assays (ELISA, Western Blot, qPCR) step2->step3 step4 Phase 4: In Vivo Proof-of-Concept (e.g., TNBS-induced Colitis Model) step3->step4 end Conclusion: Mechanism Elucidation step4->end

Caption: A four-phase experimental workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the non-toxic concentration range of N-(5-methylpyridin-2-yl)acetamide in relevant cell lines for subsequent functional assays.

Protocol: MTT Assay

  • Cell Seeding: Plate human colon epithelial cells (e.g., HT-29) and monocytic cells (e.g., U937) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(5-methylpyridin-2-yl)acetamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Objective: To assess the ability of N-(5-methylpyridin-2-yl)acetamide to inhibit TNF-α and IL-6 induced monocyte adhesion to colon epithelial cells.

Protocol: Cytokine-Induced Cell Adhesion Assay

  • Epithelial Cell Stimulation: Seed HT-29 cells in 24-well plates and grow to confluence. Treat the cells with a sub-toxic concentration of N-(5-methylpyridin-2-yl)acetamide for 1 hour. Then, stimulate with recombinant human TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.

  • Monocyte Labeling: Label U937 cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add the labeled U937 cells to the stimulated HT-29 cell monolayer and incubate for 1 hour.

  • Washing: Gently wash the wells with PBS to remove non-adherent U937 cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Quantify the inhibition of monocyte adhesion relative to the cytokine-stimulated control.

Objective: To investigate the effect of N-(5-methylpyridin-2-yl)acetamide on the expression and activation of key signaling molecules in the TNF-α and IL-6 pathways.

Protocols:

  • ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and soluble adhesion molecules (sVCAM-1, sICAM-1) in the cell culture supernatants from the cell adhesion assay.

  • Western Blot: Analyze the protein expression levels of total and phosphorylated forms of key signaling proteins such as NF-κB p65 and STAT3 in cell lysates after treatment with N-(5-methylpyridin-2-yl)acetamide and cytokine stimulation.

  • qPCR: Quantify the mRNA expression levels of genes encoding adhesion molecules (VCAM1, ICAM1) and pro-inflammatory cytokines in treated cells.

Objective: To evaluate the in vivo anti-inflammatory efficacy of N-(5-methylpyridin-2-yl)acetamide in a relevant animal model.

Protocol: TNBS-Induced Colitis in Rats

  • Induction of Colitis: Induce colitis in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Compound Administration: Orally administer N-(5-methylpyridin-2-yl)acetamide at different doses daily for a specified period. Include a vehicle control group and a positive control group (e.g., mesalazine).

  • Monitoring: Monitor clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissue for macroscopic and histological evaluation of inflammation. Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

Conclusion and Future Directions

This technical guide proposes a targeted and logical approach to unraveling the mechanism of action of N-(5-methylpyridin-2-yl)acetamide. By leveraging the knowledge from its structural analogue, a strong hypothesis has been formulated, and a comprehensive experimental plan has been laid out. The successful execution of these studies will not only elucidate the molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent for inflammatory diseases. Future research could also explore its potential in other therapeutic areas where acetamide derivatives have shown promise, such as in oncology and as an antifungal agent.[7][8][9]

References

  • N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995 - PubChem. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. [Link]

  • 2-(methylamino)-n-(5-methylpyridin-2-yl)acetamide - PubChemLite. [Link]

  • N-(5-Methylpyridin-2-yl)acetamide - India Fine Chemicals. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. [Link]

  • Synthesis and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

  • 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide - MDPI. [Link]

Sources

Potential therapeutic targets of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Profiling and Therapeutic Potential of the N-(5-methylpyridin-2-yl)acetamide Scaffold

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9), also known as 2-acetamido-5-picoline, represents a "privileged structure" in medicinal chemistry.[1] While not a marketed pharmaceutical agent itself, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture—a pyridine ring substituted with an acetamide group—mimics the hydrogen-bonding motifs found in the adenine ring of ATP and the acetyl-lysine residues of histones.[1]

This guide analyzes the molecule as a high-value scaffold for developing inhibitors of protein kinases (specifically TBK1 and JAKs) and epigenetic readers (Bromodomains).[1] It provides a roadmap for researchers to utilize this scaffold in lead optimization and mechanistic probing.[1]

Chemical Profile & Pharmacophore Analysis

The therapeutic utility of N-(5-methylpyridin-2-yl)acetamide stems from its ability to form specific intermolecular interactions.[1]

  • Hinge-Binding Motif: The 2-acetamidopyridine core contains a donor-acceptor (D-A) hydrogen bond pattern (

    
     donor, 
    
    
    
    or Pyridine-
    
    
    acceptor).[1] This motif is a classic "hinge binder" used to anchor small molecules into the ATP-binding pocket of kinases.[1]
  • Acetyl-Lysine Mimicry: The acetamide group structurally resembles the acetylated lysine side chain, making it a potential ligand for bromodomains (BRD), which read epigenetic marks.[1]

Physicochemical Properties:

Property Value Significance
Molecular Weight 150.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
LogP ~0.7 - 1.1 High water solubility; excellent membrane permeability.[1]
TPSA 42 Ų Favorable for CNS penetration and intracellular targeting.[1]

| H-Bond Donors/Acceptors | 1 / 2 | Perfect complementarity to kinase hinge regions (e.g., Glu/Leu backbone).[1] |

Primary Therapeutic Targets

Based on structural homology and patent literature (e.g., Gilead Sciences WO2015187684A1), this scaffold is implicated in targeting the following pathways:

A. TANK-Binding Kinase 1 (TBK1)[1]
  • Relevance: TBK1 is a central node in innate immunity (STING pathway) and autophagy.[1] Dysregulation drives autoimmune diseases and cancers.[1]

  • Mechanism: The N-(5-methylpyridin-2-yl)acetamide motif acts as an ATP-competitive inhibitor.[1] The pyridine nitrogen accepts a hydrogen bond from the "hinge" region of the kinase, while the amide nitrogen donates a hydrogen bond to the backbone carbonyl.[1]

  • Therapeutic Application: Sensitizing tumors to immunotherapy; treating systemic lupus erythematosus (SLE).[1]

B. Janus Kinases (JAK1/JAK2)[1]
  • Relevance: The JAK-STAT pathway controls cytokine signaling (IL-6, TNF-

    
    ).[1]
    
  • Evidence: Analogues of this scaffold (e.g., trimethyl-hydroxypyridines) have demonstrated inhibition of TNF-

    
     and IL-6 induced cell adhesion, showing efficacy comparable to Tofacitinib in colitis models.[1]
    
  • Mechanism: Disruption of ATP binding prevents the phosphorylation of STAT proteins, blocking downstream inflammatory gene transcription.[1]

C. Bromodomains (BET Family)[1]
  • Relevance: Epigenetic regulation of oncogenes (e.g., c-Myc).[1]

  • Mechanism: The acetamide group acts as an acetyl-lysine isostere, inserting into the hydrophobic asparagine-anchored cavity of the bromodomain.[1]

Mechanistic Visualization

The following diagrams illustrate the pharmacophore mapping and the downstream signaling blockade.

Figure 1: Pharmacophore & Binding Mode[1]

Pharmacophore cluster_molecule N-(5-methylpyridin-2-yl)acetamide cluster_target Kinase Hinge Region (ATP Pocket) PyridineN Pyridine Nitrogen (H-Bond Acceptor) BackboneNH Backbone NH (e.g., Val/Leu) PyridineN->BackboneNH H-Bond AmideNH Amide NH (H-Bond Donor) BackboneCO Backbone C=O (e.g., Glu) AmideNH->BackboneCO H-Bond Methyl 5-Methyl Group (Hydrophobic Contact) HydroPocket Hydrophobic Selectivity Pocket Methyl->HydroPocket Van der Waals

Caption: Figure 1: Bidentate hydrogen bonding mode of the scaffold within a generic kinase hinge region.

Figure 2: TBK1/JAK Signaling Blockade

Signaling Stimulus Pro-inflammatory Stimulus (LPS/dsDNA) Receptor Receptor (TLR/cGAS) Stimulus->Receptor TBK1 TBK1 / JAKs (Active Kinase) Receptor->TBK1 Activation IRF3 IRF3 / STATs (Transcription Factors) TBK1->IRF3 Phosphorylation Inhibitor N-(5-methylpyridin-2-yl)acetamide (Scaffold) Inhibitor->TBK1 ATP Competition Nucleus Nucleus (Gene Transcription) IRF3->Nucleus Translocation Cytokines Inflammatory Cytokines (IFN-beta, TNF-alpha) Nucleus->Cytokines Expression

Caption: Figure 2: Disruption of the STING/Cytokine pathway via competitive inhibition of TBK1/JAK phosphorylation cascades.[1]

Experimental Protocols

To validate this scaffold in your own research, use the following standardized workflows.

Protocol A: Chemical Synthesis (Acetylation)

Objective: To synthesize high-purity N-(5-methylpyridin-2-yl)acetamide for biological testing.

  • Reagents: 2-Amino-5-methylpyridine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-5-methylpyridine in dry DCM at 0°C under

      
       atmosphere.
      
    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.[1]

    • Stir at room temperature for 4–6 hours (monitor via TLC, Rf ~0.4 in 1:1 EtOAc/Hexane).

    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.[1]

  • Validation:

    
     NMR (CDCl3): 
    
    
    
    2.2 (s, 3H,
    
    
    ), 2.3 (s, 3H,
    
    
    ), 8.1 (d, 1H, Py-H).
Protocol B: Kinase Binding Assay (FRET)

Objective: Determine the binding affinity (


) of the scaffold against TBK1 or JAK2.[1]
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET platform.[1]

  • Components:

    • Kinase: Recombinant human TBK1 (5 nM).[1]

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]

    • Antibody: Eu-labeled anti-GST or anti-His antibody.[1]

  • Workflow:

    • Prepare a serial dilution of N-(5-methylpyridin-2-yl)acetamide in DMSO (Max 1% final).[1]

    • Incubate Kinase + Antibody + Tracer + Compound for 60 mins at RT.[1]

    • Read: Measure FRET signal (Excitation 340 nm; Emission 665 nm / 615 nm).

    • Analysis: Plot Emission Ratio vs. log[Compound]. Calculate

      
      / 
      
      
      
      .[1]
Protocol C: Cellular Inflammation Assay

Objective: Assess functional inhibition of cytokine release.[1]

  • Cell Line: THP-1 Monocytes or PBMCs.[1]

  • Induction: Stimulate with LPS (100 ng/mL) to trigger TNF-

    
     release.[1]
    
  • Treatment: Treat cells with compound (0.1 - 50

    
    ) 1 hour prior to LPS.[1]
    
  • Readout: Collect supernatant after 24 hours. Quantify TNF-

    
     via ELISA.[1]
    
  • Control: Use Tofacitinib (JAK inhibitor) as a positive control.[1]

References

  • Gilead Sciences, Inc. (2015).[1][2] Tank-Binding Kinase Inhibitor Compounds. World Intellectual Property Organization, Patent WO2015187684A1.[1] Link[1]

  • Nam, T., et al. (2021).[1] "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions."[1] Bioorganic & Medicinal Chemistry Letters, 43, 128059.[1] Link[1]

  • El-Hiti, G. A., et al. (2015).[1] "Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide." Acta Crystallographica Section E, 71(4), o236.[1] Link

  • BenchChem. (2024).[1] "N-(5-Methylpyridin-2-yl)acetamide: Structure and Applications." Link[1]

Sources

Technical Whitepaper: The Evolution of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

From Fundamental Building Block to C-H Activation Model System

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) is a heteroaromatic amide that serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine pharmaceuticals and as a "privileged substrate" in modern organometallic catalysis. While historically viewed merely as the acetylated derivative of 2-amino-5-picoline, this compound has gained prominence in the last two decades as a model system for ligand-directed C-H functionalization.[1] This guide outlines its historical trajectory from early pyridine chemistry to its role in the structural activity relationship (SAR) of blockbuster sedative-hypnotics like Zolpidem, and provides validated protocols for its synthesis and application.[1][2]

Chemical Identity & Structural Logic[1][2][3][4]

The molecule consists of a pyridine ring substituted with a methyl group at the 5-position and an acetamido group at the 2-position.[3][4]

PropertyData
IUPAC Name N-(5-methylpyridin-2-yl)acetamide
Common Name 2-Acetamido-5-picoline
CAS Number 4931-47-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
pKa (Conj.[1] Acid) ~4.5 (Pyridine nitrogen)
H-Bond Donors/Acceptors 1 / 2
Structural Significance

The 2-acetamido-pyridine motif features a bidentate coordination capability .[1] The pyridine nitrogen (


) and the amide oxygen can simultaneously coordinate to transition metals (Pd, Cu, Rh), forming a stable 5-membered chelate ring.[1] This property is the "causality" behind its extensive use in C-H activation methodology—it directs catalysts to the ortho position (C3) of the pyridine ring with high regioselectivity.[1][2]

History: From Coal Tar to Blockbuster Drugs[1]

The history of N-(5-methylpyridin-2-yl)acetamide is inextricably linked to the availability of its precursor, 2-amino-5-methylpyridine.

Era 1: Characterization (1940s - 1960s)

Early 20th-century organic chemistry focused on isolating pyridine bases from coal tar.[1] The synthesis of aminopyridines via the Chichibabin reaction (reaction of pyridines with sodium amide) allowed for the isolation of 2-amino-5-methylpyridine. The acetylation of this amine to form N-(5-methylpyridin-2-yl)acetamide was initially performed for characterization purposes—amides are crystalline solids with sharp melting points, making them easier to identify than their often hygroscopic amine precursors [1].[1]

Era 2: The Imidazopyridine Revolution (1980s)

The compound's significance spiked with the discovery of Zolpidem (Ambien) by Synthelabo (now Sanofi).[1][2] Zolpidem is an imidazo[1,2-a]pyridine derivative.[1][2]

  • The Connection: The core scaffold of Zolpidem is synthesized by cyclizing 2-amino-5-methylpyridine with an alpha-halo ketone.[1]

  • The Acetamide Role: During SAR studies, the acetylated form (N-(5-methylpyridin-2-yl)acetamide) was evaluated as a metabolic standard and a "capped" analog to determine the necessity of the fused imidazole ring for GABA-A receptor binding. It established that the rigid fused system was essential for hypnotic activity, relegating the acetamide to a key negative control and synthetic intermediate [2].[1][2]

Era 3: The C-H Activation Renaissance (2000s - Present)

In the modern era, the molecule is a standard substrate for developing new catalytic transformations.[1] Because the methyl group at C5 blocks the para position relative to the directing group, it forces functionalization to occur exclusively at the C3 position, simplifying the analysis of new catalytic cycles [3].[1][2]

Visualizing the Synthetic & Functional Pathways

The following diagram illustrates the synthesis of the acetamide and its divergent utility: pathway A leads to C-H activation (modern utility), while pathway B represents the cyclization to the Zolpidem scaffold (medicinal utility).[1][2]

G cluster_0 Directing Group Mechanism Start 3-Methylpyridine (Beta-Picoline) Amine 2-Amino-5-methylpyridine (The Precursor) Start->Amine Chichibabin Rxn (NaNH2, Heat) Target N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) Amine->Target Acetylation (Ac2O, 0°C to RT) Zolpidem Zolpidem Scaffold (Imidazo[1,2-a]pyridine) Amine->Zolpidem Cyclization w/ Alpha-bromo ketone CH_Product C3-Functionalized Derivative Target->CH_Product Pd(OAc)2 Cat. C-H Activation

Figure 1: Divergent synthetic utility of the 2-amino-5-methylpyridine scaffold, highlighting the acetamide as a gateway to C-H functionalization.

Experimental Protocols

Protocol A: High-Purity Synthesis of N-(5-methylpyridin-2-yl)acetamide

Rationale: Direct acetylation of the amine is exothermic.[1][2] Controlling temperature prevents the formation of di-acetylated byproducts (imides).[1][2]

Materials:

  • 2-Amino-5-methylpyridine (10.0 mmol)[1][5]

  • Acetic Anhydride (12.0 mmol, 1.2 eq)[1][5]

  • Dichloromethane (DCM) (anhydrous, 20 mL)[1][5]

  • Triethylamine (Et3N) (12.0 mmol, 1.2 eq)[1][5]

  • DMAP (4-Dimethylaminopyridine) (0.1 mmol, 1 mol% - Catalyst)

Methodology:

  • Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine and Et3N in DCM.

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Addition: Add Acetic Anhydride dropwise via syringe over 10 minutes. Why: This controls the exotherm and prevents localized overheating.[1][2]

  • Catalysis: Add DMAP.[1][2][5] Remove the ice bath and allow to stir at Room Temperature (RT) for 4 hours.

  • Quench: Add saturated NaHCO₃ solution (10 mL) to quench excess anhydride.

  • Extraction: Separate organic layer; wash with brine (1 x 10 mL).

  • Drying/Concentration: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes (1:3) to yield white needles.[1][2][5]

Self-Validation Check:

  • TLC: Run on Silica (50% EtOAc/Hexane).[1][2] The product (Rf ~0.[1][2][5]4) should be distinct from the starting amine (Rf ~0.2).[1][2][5]

  • NMR: Look for the disappearance of the broad NH₂ singlet (~4-5 ppm) and appearance of the amide NH (usually >8 ppm) and the acetyl methyl singlet (~2.1 ppm).[1]

Protocol B: Palladium-Catalyzed C-H Arylation (Application)

Rationale: This demonstrates the "Directing Group" utility described in the history section.

Methodology:

  • Combine N-(5-methylpyridin-2-yl)acetamide (1 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2 eq) in Toluene.

  • Heat to 110 °C for 18 hours in a sealed tube.

  • The nitrogen of the pyridine directs the Palladium to the C3 position, forming the C3-arylated product.[1][2]

References

  • Seide, O. (1924).[1][2] "Über die Nitrierung der Aminopyridine." Berichte der deutschen chemischen Gesellschaft, 57(4), 791-794.[1][2] (Foundational work on aminopyridine reactivity).

  • George, P., et al. (2008).[1][2][5] "The Discovery of Zolpidem and its Analogs." Progress in Medicinal Chemistry, 46, 1-44.[1][2]

  • Engle, K. M., et al. (2016).[1][2] "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427.[1][2] [1]

  • Nam, T., et al. (2021).[1][2][4] "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents." Bioorganic & Medicinal Chemistry Letters, 43, 128059.[1][2][4]

  • PubChem Compound Summary. (2023). "N-(5-methylpyridin-2-yl)acetamide."[1][3][6] National Center for Biotechnology Information.[1][2]

Sources

An In-depth Technical Guide to the Safety and Toxicity of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity data for N-(5-methylpyridin-2-yl)acetamide. Recognizing the limited direct toxicological data for this specific compound, this guide employs a toxicological surrogate approach, leveraging data from the structurally related compounds, acetamide and 2-amino-5-methylpyridine, to provide a thorough risk assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling and informed use of N-(5-methylpyridin-2-yl)acetamide in a laboratory and pre-clinical setting.

Introduction and Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

N-(5-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C₈H₁₀N₂O. Its structure features a pyridine ring substituted with a methyl group and an acetamido group.

Table 1: Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

PropertyValue
CAS Number 4931-47-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Solid
Synonyms N-(5-methyl-2-pyridinyl)acetamide

Hazard Identification and GHS Classification

N-(5-methylpyridin-2-yl)acetamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1][2]

  • H319: Causes serious eye irritation [1]

Pictogram:



Signal Word: Warning[2]

This classification indicates that acute oral exposure to N-(5-methylpyridin-2-yl)acetamide can be harmful and that direct contact with the eyes can cause significant irritation.

Toxicological Assessment: A Surrogate-Based Approach

Due to the scarcity of comprehensive toxicological data for N-(5-methylpyridin-2-yl)acetamide, this guide utilizes a well-established toxicological principle: the use of surrogate data from structurally similar compounds to predict potential hazards. The selection of appropriate surrogates is based on shared structural motifs and potential metabolic pathways. For this assessment, the following surrogates have been chosen:

  • Acetamide (CAS No. 60-35-5): This compound shares the core acetamide functional group.

  • 2-Amino-5-methylpyridine (CAS No. 1603-41-4): This compound represents the substituted pyridine ring portion of the target molecule and is a potential synthetic precursor or metabolite.

Caption: Surrogate-based toxicological assessment workflow.

Acute Toxicity

N-(5-methylpyridin-2-yl)acetamide

While a specific LD50 value is not available, the GHS classification "Acute Toxicity 4 (Oral)" indicates an estimated LD50 range of 300-2000 mg/kg for oral exposure.

Acetamide (Surrogate)

Acetamide exhibits low acute toxicity.

  • Oral LD50 (Rat): 7000 mg/kg[3]

2-Amino-5-methylpyridine (Surrogate)

In contrast, 2-amino-5-methylpyridine is significantly more toxic via acute exposure.

  • Oral LD50 (Rat): 200 mg/kg[4][5]

  • Dermal LD50 (Guinea Pig): 400 mg/kg[4][5]

This suggests that the substituted pyridine moiety may be a key contributor to the acute toxicity of N-(5-methylpyridin-2-yl)acetamide.

Skin and Eye Irritation

N-(5-methylpyridin-2-yl)acetamide

Classified as "Eye Irritation 2," indicating it causes serious eye irritation upon contact[1]. Data on skin irritation is not specified, but caution should be exercised.

Acetamide (Surrogate)

Acetamide is reported to cause mild skin irritation[6]. It may also cause eye irritation[6].

2-Amino-5-methylpyridine (Surrogate)

This surrogate is classified as a skin and eye irritant.[4][7]

Genotoxicity

No direct genotoxicity data is available for N-(5-methylpyridin-2-yl)acetamide. The assessment relies on data from the surrogate compounds.

Acetamide (Surrogate)

The genotoxic potential of acetamide has been extensively studied, with mixed results.

  • Bacterial Reverse Mutation Assay (Ames Test): Generally considered non-mutagenic in Salmonella typhimurium and Escherichia coli strains.

  • In Vitro Mammalian Cell Assays: Some studies have shown evidence of chromosomal aberrations at high concentrations.

  • In Vivo Assays: Evidence for in vivo genotoxicity is weak and often negative in micronucleus tests.

The overall weight of evidence suggests that acetamide is not a potent mutagen.

2-Amino-5-methylpyridine (Surrogate)

Limited data is available on the genotoxicity of 2-amino-5-methylpyridine. One safety data sheet indicates that no data is available for germ cell mutagenicity[4].

Carcinogenicity

No carcinogenicity data is available for N-(5-methylpyridin-2-yl)acetamide. The potential for carcinogenicity is inferred from the surrogate data, primarily from acetamide.

Acetamide (Surrogate)

The International Agency for Research on Cancer (IARC) has classified acetamide as Group 2B: Possibly carcinogenic to humans , based on sufficient evidence in experimental animals[8].

  • Animal Studies: Chronic oral administration of acetamide has been shown to induce liver tumors (hepatocellular carcinomas) in rats[8].

The mechanism of acetamide-induced carcinogenicity is not fully understood but may be related to non-genotoxic effects at high doses.

2-Amino-5-methylpyridine (Surrogate)

There is no classification for carcinogenicity by major regulatory bodies such as NTP, IARC, or OSHA[4]. One source states that based on available information, it is not found to be carcinogenic[4].

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of N-(5-methylpyridin-2-yl)acetamide.

Acetamide (Surrogate)

While tested, acetamide is not classifiable as to its potential to cause reproductive harm[6].

2-Amino-5-methylpyridine (Surrogate)

No data is available regarding the reproductive toxicity of 2-amino-5-methylpyridine[4].

Safe Handling and Exposure Controls

Given the known hazards and the data gaps, a cautious approach is warranted when handling N-(5-methylpyridin-2-yl)acetamide.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage
  • Avoid contact with skin and eyes.

  • Do not ingest.

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols for Toxicity Assessment

For novel compounds like N-(5-methylpyridin-2-yl)acetamide with limited toxicological data, a tiered testing strategy is recommended.

ToxicityTestingWorkflow cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Acute Toxicity cluster_2 Tier 3: Repeated Dose & Carcinogenicity Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) AcuteOral Acute Oral Toxicity (OECD 423/425) Ames->AcuteOral ChromAb In Vitro Mammalian Chromosomal Aberration Test (OECD 473) ChromAb->AcuteOral SkinEye Dermal & Eye Irritation (OECD 404/405) AcuteOral->SkinEye Subchronic 90-Day Repeated Dose Study (OECD 408) SkinEye->Subchronic Carcinogenicity Carcinogenicity Study (OECD 451) Subchronic->Carcinogenicity Start New Compound: N-(5-methylpyridin-2-yl)acetamide Start->Ames Start->ChromAb

Caption: Tiered toxicity testing workflow for a new chemical entity.

A brief overview of key protocols:

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This is an initial screen for genotoxicity, assessing the ability of a chemical to induce mutations in various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural damage to chromosomes in mammalian cells grown in culture.

  • Acute Oral Toxicity (OECD 423/425): These methods are used to determine the LD50 of a substance and to classify it according to its acute oral toxicity. They are designed to use fewer animals than traditional methods.

  • Carcinogenicity Studies (OECD 451): These are long-term studies, typically in rodents, designed to assess the carcinogenic potential of a chemical over a major portion of the animal's lifespan.

Conclusion

N-(5-methylpyridin-2-yl)acetamide is a compound with known acute oral toxicity and the potential for serious eye irritation. The lack of comprehensive toxicological data necessitates a cautious approach to its handling. By leveraging data from the structurally related surrogates, acetamide and 2-amino-5-methylpyridine, we can infer additional potential hazards. The classification of acetamide as a possible human carcinogen (IARC Group 2B) based on animal data is a significant finding that should be considered in the risk assessment of N-(5-methylpyridin-2-yl)acetamide. Further toxicological testing, following a tiered approach as outlined, is recommended to fully characterize the safety profile of this compound, particularly for applications in drug development.

References

  • PENTA. (2023, March 30). Safety Data Sheet: Acetamide. [Link]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: Acetamide. [Link]

  • New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. [Link]

  • PubChem. N-(5-Methyl-2-pyridyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. Acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2024, November 5). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • PubMed. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-(5-methylpyridin-2-yl)acetamide

[1]

Executive Summary & Compound Profile

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9), often utilized as a scaffold in kinase inhibitor development (e.g., Vandetanib analogs) and as a ligand in coordination chemistry, presents a distinct spectroscopic signature driven by the electronic interaction between the electron-deficient pyridine ring and the electron-donating acetamide group.[1]

This guide provides a definitive reference for the identification and purity assessment of this compound, synthesizing experimental data with mechanistic interpretation of spectral features.

Property Specification
IUPAC Name N-(5-methylpyridin-2-yl)acetamide
CAS Number 4931-47-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 109 °C (Ethanol) [1]
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane

Synthesis & Impurity Origins

Understanding the synthetic origin is critical for interpreting "ghost peaks" in spectroscopic data. The standard preparation involves the acetylation of 2-amino-5-methylpyridine.

Workflow Visualization

The following diagram outlines the synthesis and potential impurity pathways tracked via spectroscopy.

SynthesisWorkflowPrecursor2-Amino-5-methylpyridine(SM)IntermediateReaction MatrixPrecursor->Intermediate+ Ac2O / SolventReagentAcetic Anhydride(Ac2O)Reagent->IntermediateProductN-(5-methylpyridin-2-yl)acetamide(Target)Intermediate->ProductWorkup & Cryst.Impurity1Impurity A:Unreacted SMIntermediate->Impurity1Incomplete Conv.Impurity2Impurity B:Diacetylated SpeciesIntermediate->Impurity2Over-acetylation

Figure 1: Synthetic pathway and critical impurity checkpoints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The acetamide group induces a significant downfield shift on the H-3 proton (ortho to the nitrogen) compared to the starting amine.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 300/400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.20 - 9.50 Broad Singlet1HNH (Amide)Highly deshielded due to H-bonding and anisotropy of the carbonyl. Disappears with D₂O shake.
8.05 - 8.15 Doublet (d)1HH-3 (Pyridine)Ortho to the amide N. Significant downfield shift vs. amine precursor (which is typically ~6.4 ppm) due to the electron-withdrawing acetyl group.
8.00 - 8.05 Singlet (s)1HH-6 (Pyridine)Ortho to Pyridine N. Deshielded by the ring nitrogen and proximity to the methyl group.
7.50 - 7.55 dd1HH-4 (Pyridine)Meta to amide N. Shows coupling to H-3 and H-6.
2.28 - 2.30 Singlet (s)3HPy-CH₃ Methyl attached to the aromatic ring (C-5).
2.18 - 2.20 Singlet (s)3HCO-CH₃ Acetyl methyl group. Distinctly sharper than the aromatic methyl.

Critical QC Note:

  • Impurity Flag: A doublet around 6.4 ppm indicates unreacted 2-amino-5-methylpyridine.

  • Solvent Effect: In DMSO-d₆ , the NH signal typically shifts further downfield (δ 10.0 - 10.5 ppm) and becomes sharper.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentCarbon Type
168.8 C=O Carbonyl (Amide)
150.2 C-2 Quaternary (Pyridine, ipso to N-Ac)
147.5 C-6 CH (Pyridine, ortho to N)
139.0 C-4 CH (Pyridine)
129.5 C-5 Quaternary (Pyridine, ipso to Me)
113.8 C-3 CH (Pyridine)
24.5 CO-CH₃ Methyl (Acetyl)
17.8 Py-CH₃ Methyl (Ring substituent)

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from a primary amine to a secondary amide.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3250 - 3280 ν(N-H) StretchMediumConfirms secondary amide. (Primary amine precursor would show two bands).
3050 ν(C-H) AromaticWeakPyridine ring C-H stretches.
1670 - 1690 ν(C=O) Amide I StrongCharacteristic carbonyl stretch. Lower frequency than esters due to resonance.
1530 - 1550 δ(N-H) Amide II StrongN-H bending coupled with C-N stretching.
1590, 1480 ν(C=C/C=N) RingMediumPyridine ring breathing modes.
1370 δ(CH₃)MediumMethyl symmetric deformation (umbrella mode).

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern useful for structural elucidation.

Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion [M+H]⁺: m/z 151.1 (Base peak in ESI)

  • Exact Mass: 150.08

Fragmentation Pathway (EI/CID)

The fragmentation is dominated by the expulsion of a neutral ketene molecule (CH₂=C=O), a hallmark of acetamides.

  • m/z 150 → 108: Loss of Ketene (42 Da). This regenerates the 2-amino-5-methylpyridine radical cation.

  • m/z 108 → 80: Loss of HCN (27 Da) from the pyridine ring (typical pyridine cleavage).

  • m/z 43: Acetyl cation [CH₃CO]⁺.

MSFragmentationParentMolecular Ion[M]+ m/z 150Fragment1[M - Ketene]2-amino-5-methylpyridinem/z 108Parent->Fragment1- CH2=C=O (42 Da)Fragment3Acetyl Cation[CH3CO]+m/z 43Parent->Fragment3Acyl CleavageFragment2Ring Fragmentation[Pyridine ring opening]m/z ~80Fragment1->Fragment2- HCN

Figure 2: Proposed fragmentation pathway under Electron Impact (EI).

Analytical Quality Control Protocol

To validate a sample of N-(5-methylpyridin-2-yl)acetamide, follow this logical check:

  • Visual Inspection: Ensure sample is a white/off-white solid. Yellowing indicates oxidation of the pyridine ring or residual amine.

  • MS Check: Confirm [M+H]⁺ = 151. If [M+H]⁺ = 193 is observed, the sample contains the diacetylated impurity (N-acetyl-N-(5-methylpyridin-2-yl)acetamide).

  • NMR Validation:

    • Integrate the methyl singlets (2.28 ppm and 2.18 ppm). Ratio must be 1:1.

    • Check 6.0 - 7.0 ppm region. Signals here indicate hydrolysis back to the starting amine.

References

  • Sigma-Aldrich/Merck. Product Specification: N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9).Link

  • BenchChem. Spectroscopic Characterization of Aminopyridine Derivatives.Link

  • PubChem. Compound Summary for CID 818995: N-(5-methylpyridin-2-yl)acetamide.[2]Link

  • ChemicalBook. NMR Spectrum Data for 2-Amino-5-methylpyridine Derivatives.Link

Methodological & Application

Application Note: Precision N-Acetylation of 2-Amino-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acetylation of 2-amino-5-methylpyridine (CAS 1603-41-4) is a pivotal transformation in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical intermediates. While conceptually simple, the reaction poses specific challenges regarding regioselectivity (ring nitrogen vs. exocyclic amine) and the prevention of bis-acetylation (imide formation). This application note provides a definitive, high-yield protocol using acetic anhydride, supported by mechanistic insights and a self-validating process control framework.

Strategic Analysis & Mechanism

Substrate Reactivity

The substrate, 2-amino-5-methylpyridine, contains two nucleophilic nitrogen atoms:

  • Ring Nitrogen (

    
    ):  Typically the most basic site (
    
    
    
    for the conjugate acid).
  • Exocyclic Amine (

    
    ):  The desired site of acetylation.
    

The Selectivity Paradox: While the ring nitrogen is more basic, the exocyclic amine is often more nucleophilic towards "hard" electrophiles like acetic anhydride in neutral conditions. However, a common side reaction involves initial attack at the ring nitrogen to form an unstable N-acetylpyridinium intermediate, which can either hydrolyze or undergo an intramolecular rearrangement (Dimroth-like) to the thermodynamically stable exocyclic amide.

Reaction Mechanism

The reaction with acetic anhydride (


) proceeds via a nucleophilic acyl substitution.[1] To ensure mono-acetylation and high purity, temperature control and stoichiometry are critical.

ReactionMechanism Substrate 2-Amino-5-methylpyridine (Nucleophile) TS Tetrahedral Intermediate Substrate->TS Nucleophilic Attack (Exocyclic N) Ac2O Acetic Anhydride (Electrophile) Ac2O->TS Product N-(5-methylpyridin-2-yl)acetamide (Product) TS->Product Elimination Byproduct Acetic Acid TS->Byproduct Leaving Group

Figure 1: Simplified mechanistic pathway for the direct N-acetylation of the exocyclic amine.

Experimental Protocols

Method A: The "Gold Standard" Solution-Phase Protocol

Recommended for gram-scale synthesis where high purity is required without chromatography.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Acetic Anhydride (1.1 - 1.2 eq)

  • Triethylamine (

    
    ) (1.2 eq) - Acts as an acid scavenger and catalyst.
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Solvent.

  • DMAP (0.05 eq) - Optional hyper-nucleophilic catalyst for sluggish reactions.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine (10.0 g, 92.5 mmol) in DCM (100 mL).

  • Base Addition: Add Triethylamine (15.5 mL, 111 mmol). If using DMAP , add it at this stage.

  • Acylation (Controlled): Cool the solution to 0°C using an ice bath. Add Acetic Anhydride (10.5 mL, 111 mmol) dropwise over 15 minutes.

    • Why? Controlling the exotherm prevents bis-acetylation and ring-N attack.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting amine (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Quench: Add water (50 mL) and stir vigorously for 10 minutes to hydrolyze excess anhydride.

  • Workup:

    • Separate the organic layer.[1][2][3][4]

    • Extract the aqueous layer once with DCM (30 mL).

    • Wash combined organics with sat.[1]

      
       (to remove acetic acid) and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often off-white. Recrystallize from EtOAc/Hexanes or Ethanol/Water to yield white needles.

Method B: Solvent-Free (Green Chemistry)

Recommended for high-throughput or scale-up where solvent waste reduction is a priority.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • Acetic Anhydride (2.0 - 3.0 eq)

Step-by-Step Procedure:

  • Mixing: Place 2-amino-5-methylpyridine (5.0 g) in a flask.

  • Addition: Add Acetic Anhydride (15 mL) directly.

  • Heating: Heat the mixture to 60–80°C for 1 hour. The solid will dissolve, forming a clear solution.

  • Isolation: Pour the hot reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

    • Result: The product should precipitate out as the excess anhydride hydrolyzes.

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Process Control & Data Analysis

Quantitative Data Summary[1]
ParameterMethod A (Solution)Method B (Solvent-Free)
Yield 85 - 92%90 - 98%
Purity (HPLC) >98% (after recrystallization)>95% (crude)
Reaction Time 2 - 4 Hours1 Hour
Atom Economy Moderate (Solvent/Base waste)High
Risk Low (Temp controlled)Moderate (Exothermic quench)
Characterization Expectations
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 102–104°C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.10 (br s, 1H, NH)
      
    • 
       8.10 (d, 1H, Ar-H, C6 position)
      
    • 
       8.05 (d, 1H, Ar-H, C3 position)
      
    • 
       7.55 (dd, 1H, Ar-H, C4 position)
      
    • 
       2.30 (s, 3H, Ar-
      
      
      
      )
    • 
       2.18 (s, 3H, CO-
      
      
      
      )
    • Note: The amide NH proton is broad and chemical shift varies with concentration.

Workflow Diagram

Workflow Start Start: 2-Amino-5-methylpyridine Choice Select Method Start->Choice MethodA Method A: DCM / Et3N / 0°C Choice->MethodA High Purity Req. MethodB Method B: Neat Ac2O / 60°C Choice->MethodB Scale-up / Speed Monitor Monitor: TLC / HPLC (Target: Disappearance of Amine) MethodA->Monitor MethodB->Monitor WorkupA Wash: NaHCO3 / Brine Dry & Concentrate Monitor->WorkupA Method A WorkupB Quench: Ice Water Precipitate & Filter Monitor->WorkupB Method B Purify Recrystallization (EtOAc/Hexanes) WorkupA->Purify WorkupB->Purify Final Final Product: N-(5-methylpyridin-2-yl)acetamide Purify->Final

Figure 2: Decision tree and workflow for the synthesis process.

Troubleshooting & Critical Parameters

  • Bis-Acetylation (Imide Formation):

    • Symptom:[2][5][6][7][8][9] New spot on TLC less polar than the product; extra acetyl peak in NMR.

    • Solution: Avoid large excess of acetic anhydride in Method A. If observed, reflux the crude material in ethanol with a catalytic amount of NaOH; the imide selectively hydrolyzes back to the mono-amide.

  • Coloration:

    • Symptom:[2][5][7][8][9] Product is yellow/brown.

    • Cause: Oxidation of the aminopyridine starting material or trace pyridine-N-oxide formation.

    • Solution: Perform recrystallization with activated charcoal.

  • Low Yield (Method B):

    • Cause: Product solubility in the acidic quench water.

    • Solution: Neutralize the filtrate with

      
       to pH 7–8 to precipitate remaining product.
      

Safety Information

  • Acetic Anhydride: Corrosive, lachrymator, and flammable. Handle in a fume hood. Reacts violently with water if not cooled.

  • 2-Amino-5-methylpyridine: Toxic if swallowed, skin irritant.

  • DCM: Suspected carcinogen; use proper PPE.

References

  • BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. (2025).[1][10][11] Retrieved from

  • Sigma-Aldrich. Acetic Anhydride Product Information & Acylation Procedures. Retrieved from

  • ConnectSci. Mechanisms for the Acetylation of Aminopyridines. Retrieved from

  • PubChem. N-(5-methylpyridin-2-yl)acetamide Compound Summary. (CAS 4931-47-9).[6][12] Retrieved from [6]

  • ResearchGate. Selective monoacetylation of amines. Retrieved from [13]

Sources

Application Note: A Systematic Workflow for Evaluating the Anticancer Potential of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1] This application note presents a comprehensive, structured workflow for the initial anticancer screening of N-(5-methylpyridin-2-yl)acetamide, a commercially available pyridinyl acetamide derivative.[2][3][4] While direct anticancer studies on this specific molecule are not extensively published, its structural motifs warrant investigation. This guide is designed for researchers in oncology and drug discovery, providing a logical cascade from initial cytotoxicity assessment to preliminary mechanism of action (MoA) studies. We detail robust, validated protocols for cell viability, apoptosis, and cell cycle analysis, supported by expert insights into experimental design and data interpretation.

Introduction and Rationale

The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research.[5] Heterocyclic compounds, particularly those containing a pyridine ring, are of significant interest due to their ability to interact with a wide range of biological targets.[1][6] N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) is a small molecule featuring both a pyridine ring and an acetamide group, moieties present in compounds with known biological activities.[2][7] For instance, certain thiazole derivatives containing an acetamide linker have been synthesized and evaluated for their anticancer properties.[8] Given the established importance of this chemical space, N-(5-methylpyridin-2-yl)acetamide serves as a logical candidate for anticancer activity screening.

This document provides a self-contained guide to perform a systematic in vitro evaluation. The workflow is divided into two primary phases:

  • Phase 1: Primary Cytotoxicity Screening. To determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines and to quantify its potency via IC₅₀ determination.

  • Phase 2: Preliminary Mechanism of Action (MoA) Elucidation. To investigate the fundamental cellular processes perturbed by the compound, focusing on the induction of apoptosis and cell cycle arrest, which are hallmarks of many effective anticancer agents.[9][10]

Compound Profile and Preparation

A thorough understanding of the test article's physicochemical properties is critical for designing meaningful biological assays.

Table 1: Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

PropertyValueSource
CAS Number 4931-47-9[2][11][12]
Molecular Formula C₈H₁₀N₂O[4][11]
Molecular Weight 150.18 g/mol [2][11]
IUPAC Name N-(5-methylpyridin-2-yl)acetamide[3][11]
InChIKey ARHIRVVLQAQUCO-UHFFFAOYSA-N[2][3]
Purity Typically ≥97%[12]
Protocol 1: Preparation of Stock Solutions for In Vitro Screening

Rationale: Accurate and consistent compound concentration is paramount for reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and relatively low toxicity to cultured cells at low concentrations (<0.5% v/v).

Materials:

  • N-(5-methylpyridin-2-yl)acetamide powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance and micropipettes

Procedure:

  • Determine Target Concentration: For initial screening, a high-concentration stock (e.g., 10 mM or 20 mM) is recommended.

  • Calculation: Calculate the mass of compound needed. For a 10 mM stock in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 150.18 g/mol × 1000 mg/g = 1.50 mg

  • Weighing: Carefully weigh the calculated amount of N-(5-methylpyridin-2-yl)acetamide powder and place it into a sterile amber vial. The use of amber vials protects the compound from potential photodegradation.

  • Solubilization: Add the calculated volume of DMSO to the vial. Vortex vigorously for 2-5 minutes or until the compound is completely dissolved. A brief sonication step may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

  • Final Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the media applied to cells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to assess the compound's effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell number.[1][5]

Workflow for Primary Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Compound Stock (Protocol 1) Treat Treat with Serial Dilutions of Compound CompoundPrep->Treat CellCulture Culture & Harvest Cancer Cell Lines Seed Seed Cells in 96-Well Plates CellCulture->Seed Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent & Incubate 3-4h Incubate->MTT Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activation PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Mito Mitochondria AKT->Mito Inhibits Apoptosis Prolif Gene Transcription (Proliferation, Survival) mTOR->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif Cycle Cell Cycle Progression ERK->Cycle Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor N-(5-methylpyridin-2-yl) acetamide Inhibitor->AKT Hypothetical Inhibition

Caption: Simplified cancer signaling pathways. A compound could hypothetically inhibit a key node like Akt, reducing pro-survival signals and allowing apoptotic pathways to proceed.

Data Interpretation and Future Directions

  • Hit Identification: A compound is typically considered a "hit" if it demonstrates potent (low micromolar or nanomolar IC₅₀) and selective (less toxic to normal cells) cytotoxicity.

  • MoA Insights:

    • A significant increase in the Annexin V-positive cell population confirms that the compound induces apoptosis.

    • An accumulation of cells in a specific cell cycle phase (e.g., G2/M arrest) points to interference with cell division machinery. [10]* Next Steps: Positive results from this initial screening cascade would justify further investigation, including:

    • Target Deconvolution: Identifying the specific protein(s) the compound binds to.

    • Western Blot Analysis: To probe for changes in the levels of key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family) or cell cycle regulation (e.g., Cyclins, CDKs).

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity. [2] * In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer. [13][14]

Conclusion

This application note provides a foundational, step-by-step strategy for the initial in vitro anticancer screening of N-(5-methylpyridin-2-yl)acetamide. By following a logical progression from broad cytotoxicity testing to more focused mechanistic assays, researchers can efficiently and robustly evaluate the potential of this and other novel chemical entities. The protocols and workflows described herein are based on established, reliable methods in cancer drug discovery and provide a solid framework for generating the critical data needed to advance a compound through the preclinical pipeline. [15][16]

References

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • O'Connor, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Roy, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3), 1-12. [Link]

  • N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995. PubChem. [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • NCI Drug Dictionary. National Cancer Institute. [Link]

  • Chen, Y. F., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13411. [Link]

  • N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. Matrix Fine Chemicals. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

  • Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. ResearchGate. [Link]

  • Chen, Y. F., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. MDPI. [Link]

Sources

Molecular docking tutorial for N-(5-methylpyridin-2-yl)acetamide.

This application note has provided a detailed protocol for performing a molecular docking study with N-(5-methylpyridin-2-yl)acetamide using standard, freely available bioinformatics tools. By following these steps and, more importantly, understanding the scientific principles behind them, researchers can effectively utilize molecular docking to generate valuable hypotheses in the field of drug discovery and molecular biology. The ultimate goal of docking is not to provide a definitive answer, but to build a robust model that can be tested and refined through further experimental validation. [31]

References

Sources

Topic: A Framework for the Pharmacokinetic Characterization of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Strategic Imperative

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) is a pyridinyl-acetamide derivative with a molecular weight of 150.18 g/mol [1][2]. As a novel chemical entity, its potential as a therapeutic agent is unknown until a systematic evaluation of its interaction with a biological system is performed. A critical pillar of this evaluation is pharmacokinetics (PK), the study of what the body does to a drug, which quantitatively describes the journey of a compound through absorption, distribution, metabolism, and excretion (ADME)[3].

The insights gained from PK studies are fundamental to drug development. They bridge the gap between a compound's intrinsic potency and its clinical efficacy, informing crucial decisions on dosing regimens, predicting potential toxicities, and ensuring a higher probability of success in later-stage clinical trials[4][5]. Neglecting a thorough PK assessment can lead to costly late-stage failures due to issues like poor bioavailability or unforeseen drug-drug interactions.

This guide provides a comprehensive, multi-stage framework for designing and executing a robust pharmacokinetic study of N-(5-methylpyridin-2-yl)acetamide. It is structured to guide researchers from initial in vitro characterization to a definitive in vivo animal study, complete with detailed protocols and the scientific rationale underpinning each experimental choice.

Foundational Physicochemical and In Vitro ADME Profiling

Before committing to resource-intensive animal studies, a panel of in vitro assays must be conducted. These assays use subcellular components (like microsomes) or cell-based systems to efficiently predict the compound's behavior in vivo, allowing for early identification of liabilities that could halt development.[6] This "fail fast, fail cheap" approach is a cornerstone of modern drug discovery.[7]

Key Physicochemical Properties

The inherent chemical nature of N-(5-methylpyridin-2-yl)acetamide dictates its pharmacokinetic destiny. These fundamental properties should be confirmed experimentally.

PropertyValue (Computed/Reported)Pharmacokinetic Implication
Molecular Weight 150.18 g/mol [8]Small molecule, likely amenable to oral absorption and passive diffusion.
Molecular Formula C8H10N2O[2]Provides basic structural information.
XLogP3-AA 0.7[2]Indicates moderate lipophilicity. Suggests a balance between aqueous solubility and membrane permeability.
Aqueous Solubility To Be DeterminedCritical for dissolution and absorption after oral dosing. Poor solubility can be a major hurdle for bioavailability.[9]
In Vitro ADME Screening Cascade

The following workflow outlines a logical sequence for key in vitro experiments. Starting with solubility and stability provides foundational data that informs subsequent, more complex assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Distribution & Interaction Solubility Aqueous Solubility (Kinetic & Thermodynamic) Stability Metabolic Stability (Liver Microsomes) Solubility->Stability informs concentration setting Permeability Cell Permeability (e.g., Caco-2 Assay) Solubility->Permeability impacts assay performance PPB Plasma Protein Binding (Equilibrium Dialysis) Stability->PPB determines intrinsic clearance CYP_Inhibit CYP450 Inhibition (Major Isoforms) PPB->CYP_Inhibit unbound fraction is key G cluster_0 Pre-Study Phase cluster_1 Dosing & Sampling Phase cluster_2 Analysis Phase Formulation Dose Formulation & Analysis Dosing IV & PO Dosing Formulation->Dosing Acclimatization Animal Acclimatization & Health Check Acclimatization->Dosing Sampling Serial Blood Sampling at Pre-defined Timepoints Dosing->Sampling Processing Plasma Processing & Storage at -80°C Sampling->Processing Bioanalysis LC-MS/MS Sample Quantification Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Caption: End-to-end workflow for the preclinical in vivo PK study.

Bioanalytical Method: The Cornerstone of Accuracy

The validity of any PK study hinges on the quality of the bioanalytical data. A robust, validated LC-MS/MS method is required to accurately and precisely quantify N-(5-methylpyridin-2-yl)acetamide in plasma. [10]The method must be validated according to regulatory guidelines such as those from the FDA or EMA. [11][12]

Protocol 4.1: Plasma Sample Preparation using Protein Precipitation

Causality: Plasma is a complex matrix containing high concentrations of proteins that interfere with LC-MS/MS analysis. Protein precipitation is a simple, fast, and effective method to remove the bulk of these interferences. [13] Methodology:

  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: In a 96-well plate, aliquot 50 µL of each sample, standard, and QC.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard (IS). The IS should be a structurally similar molecule, ideally a stable-isotope labeled version of the analyte, to correct for variability in sample processing and instrument response.

  • Mixing: Seal the plate and vortex for 2-5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate, avoiding the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 100 µL) of a mobile phase-compatible solution (e.g., 80:20 Water:Acetonitrile). This step concentrates the analyte and ensures compatibility with the LC system.

  • Analysis: Seal the plate and place it in the LC-MS/MS autosampler for injection.

Bioanalytical Method Validation

The method must be rigorously validated to prove its reliability. The following table summarizes the key validation parameters and typical acceptance criteria based on regulatory guidance. [10]

Validation Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time. Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ).
Calibration Curve Define the relationship between concentration and instrument response. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine how close measured values are to the true value (accuracy) and the variability of measurements (precision). Measured concentrations of QCs must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must be ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix. The coefficient of variation (%CV) of the matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process. Should be consistent and reproducible, although 100% recovery is not required.

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability QCs should be within ±15% of nominal values. |

Pharmacokinetic Data Analysis and Interpretation

Once plasma concentrations are determined at each time point, the data is processed using pharmacokinetic software (e.g., Phoenix WinNonlin) to derive key parameters via Non-Compartmental Analysis (NCA).

Key Pharmacokinetic Parameters

The following diagram illustrates the relationship between the plasma concentration-time curve and the primary PK parameters derived from it.

G cluster_0 Plasma Concentration vs. Time Data cluster_1 Derived PK Parameters (NCA) Data Raw Data Table (Time, Concentration) Cmax Cmax: Peak Concentration Data->Cmax Tmax Tmax: Time to Peak Data->Tmax AUC AUC: Total Exposure Data->AUC CL CL: Clearance AUC->CL F F%: Bioavailability AUC->F t_half t½: Half-life CL->t_half Vd Vd: Volume of Distribution

Caption: Relationship between raw data and key PK parameters.

The table below defines these parameters and their critical importance in drug development. [9][14]

Parameter Description Significance & Interpretation
Cmax Maximum observed plasma concentration. Related to the onset of action and potential peak-concentration related toxicities.
Tmax Time at which Cmax is observed. An indicator of the rate of drug absorption.
AUC Area Under the plasma Concentration-time curve. Represents the total systemic exposure to the drug over time. It is the primary parameter for assessing bioavailability.
t½ (Half-life) Time required for the plasma concentration to decrease by 50%. Determines the dosing interval and the time to reach steady-state concentrations.
CL (Clearance) Volume of plasma cleared of the drug per unit of time. A measure of the body's efficiency in eliminating the drug. High clearance may necessitate frequent or higher doses.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body. Indicates the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.

| F% (Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. | A key parameter for oral drug development. Low bioavailability (<30%) can be a major challenge requiring formulation work or even termination of the project. |

Conclusion and Future Directions

By following this structured approach—from foundational in vitro ADME assays to a definitive dual-route in vivo study with validated bioanalysis—researchers can generate a comprehensive and reliable pharmacokinetic profile for N-(5-methylpyridin-2-yl)acetamide. The resulting data package, including clearance, volume of distribution, half-life, and oral bioavailability, is indispensable. It will directly inform the next steps in the development pipeline, whether that involves lead optimization to improve PK properties, advanced formulation strategies to enhance bioavailability, or the confident design of subsequent efficacy and toxicology studies. This rigorous, data-driven methodology is paramount to navigating the complexities of drug development and increasing the likelihood of translating a promising molecule into a viable therapeutic.

References

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Infinix Bio. (2026). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 26(2), 534-542. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6359-6370. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Hilaris Publisher. Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • Ghosh, M., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition, 7(1), 1-17. [Link]

  • Rustemi, Z., et al. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7, 1511-1517. [Link]

  • European Medicines Agency. Non-clinical: pharmacokinetics and toxicokinetics. [Link]

  • Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies?[Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. [Link]

  • ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]

  • European Medicines Agency. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Pharmacokinetics and Bioavailability. [Link]

  • BioAgilytix. (2022). What Parameters Are Acquired from a PK Study?[Link]

  • Applied Clinical Trials. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 818995, N-(5-Methyl-2-pyridyl)acetamide. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 312-321. [Link]

  • Matrix Fine Chemicals. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE. [Link]

  • Al-Ghananeem, A. M. (2017). Lab2 Clinical Parameters in Drug Pharmacokinetics. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Le, J. (2024). Overview of Pharmacokinetics. MSD Manual Professional Version. [Link]

  • Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link]

  • Thomson, A. (2021). Back to basics: pharmacokinetics. The Pharmaceutical Journal. [Link]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link]

  • Rajamanickam, V., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 10, 246. [Link]

  • Nimmakayala, M. R., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science, 14(06), 154-162. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

Sources

The N-(5-methylpyridin-2-yl)acetamide Scaffold: A Versatile Starting Point for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers on utilizing N-(5-methylpyridin-2-yl)acetamide as a foundational scaffold for the synthesis and evaluation of novel kinase inhibitors. We will explore the scientific rationale for this scaffold, provide detailed protocols for both biochemical and cell-based kinase inhibition assays, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted therapeutic discovery.

Introduction: The Promise of the Pyridinyl Acetamide Scaffold

The N-(5-methylpyridin-2-yl)acetamide core is a valuable starting point in medicinal chemistry for several reasons. Structurally, it features a pyridine ring, a common motif in many FDA-approved kinase inhibitors, which can engage in crucial hydrogen bonding interactions within the kinase ATP-binding pocket. The acetamide group provides a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[1]

While N-(5-methylpyridin-2-yl)acetamide itself is primarily a synthetic building block, its derivatives have shown significant biological activity.[1] For instance, analogues of the related N-(pyridin-2-yl)acetamide scaffold have been investigated for their ability to modulate inflammatory pathways, which are often downstream of kinase signaling cascades.[2] Specifically, certain acetamide derivatives have been identified as inhibitors of enzymes like EGFR kinase and Pim-1 kinase, underscoring the potential of this chemical class in targeting kinases.[3][4]

This guide, therefore, presents N-(5-methylpyridin-2-yl)acetamide not as a direct inhibitor, but as a strategic starting point for a fragment-based or lead generation drug discovery campaign targeting the kinome.

Foundational Concepts in Kinase Inhibition Assays

Before initiating experimental work, it is crucial to understand the principles of kinase activity and its inhibition. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide.[5] Inhibitors can be classified based on their mechanism of action, most commonly as ATP-competitive inhibitors that bind to the highly conserved ATP pocket.[3]

The primary goal of an initial screening assay is to determine the concentration at which a compound inhibits 50% of the kinase's activity, known as the IC50 value.[6] This is a key metric for assessing the potency of a potential inhibitor.

Experimental Protocols: From Biochemical Assays to Cellular Validation

This section provides detailed, step-by-step protocols for evaluating compounds derived from the N-(5-methylpyridin-2-yl)acetamide scaffold.

Preparation of Test Compounds

Compounds derived from the N-(5-methylpyridin-2-yl)acetamide scaffold should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).[7] Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.[5]

Table 1: Compound Stock and Dilution Parameters

ParameterRecommended ValueRationale
Stock Concentration 10-50 mMEnsures solubility and allows for a wide range of final assay concentrations.
Solvent 100% DMSOStandard solvent for small molecule inhibitors due to its solvating power.[7]
Intermediate Dilutions Serial dilutions in 100% DMSOMinimizes precipitation when adding to aqueous assay buffer.
Final DMSO % in Assay ≤ 1%High concentrations of DMSO can interfere with enzyme kinetics.[5]
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common, non-radioactive method for determining the IC50 of a test compound against a purified kinase. It measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • N-(5-methylpyridin-2-yl)acetamide derivative (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Fluorescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminescence plate reader

Step-by-Step Methodology:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the purified kinase, and the peptide substrate. The optimal concentrations of each will need to be determined empirically but typically fall in the low nanomolar range for the kinase and low micromolar range for the substrate.

  • Compound Plating: Add 1 µL of the serially diluted test compound, positive control, or vehicle control (DMSO) to the wells of the microplate.

  • Initiate Kinase Reaction: Add 10 µL of the Kinase Reaction Mix to each well. Gently tap the plate to mix and incubate for 10-15 minutes at room temperature.

  • Start Phosphorylation: Add 10 µL of ATP solution to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate the plate at the optimal temperature for the kinase (often 30°C) for the predetermined reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add 20 µL of the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Read Plate: Measure the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition.

Diagram 1: Biochemical Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_compound 1. Prepare serial dilutions of test compound in DMSO plate_compound 3. Add compound/controls to 96-well plate prep_compound->plate_compound prep_kinase 2. Prepare Kinase-Substrate Master Mix add_kinase 4. Add Kinase-Substrate Mix prep_kinase->add_kinase add_atp 5. Add ATP to initiate reaction Incubate at 30°C add_kinase->add_atp add_detect 6. Add Detection Reagent to stop reaction & generate signal add_atp->add_detect read_plate 7. Measure Luminescence add_detect->read_plate analyze_data 8. Calculate % Inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for a fluorescence-based biochemical kinase assay.

Protocol 2: Cell-Based Assay for Target Engagement

After identifying a potent inhibitor in a biochemical assay, it is essential to confirm its activity in a cellular context. This protocol measures the inhibition of phosphorylation of a known downstream substrate of the target kinase within intact cells.

Materials:

  • Cancer or other relevant cell line expressing the target kinase

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • N-(5-methylpyridin-2-yl)acetamide derivative (test compound)

  • Positive control inhibitor

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the substrate (loading control)

  • Secondary antibodies (e.g., HRP-conjugated)

  • Western blot or ELISA reagents

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include vehicle (DMSO) and positive controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add cell lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with the primary phospho-specific antibody overnight at 4°C.

    • Wash and then incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with the total protein antibody to serve as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate. Compare the levels of phosphorylation in treated cells to the vehicle control to determine the extent of inhibition.

Diagram 2: Cellular Target Engagement Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_analysis Analysis (Western Blot) seed_cells 1. Seed cells in multi-well plate treat_cells 2. Treat with test compound (various concentrations) seed_cells->treat_cells lyse_cells 3. Lyse cells to extract proteins treat_cells->lyse_cells quantify_protein 4. Quantify protein concentration lyse_cells->quantify_protein sds_page 5. Separate proteins via SDS-PAGE quantify_protein->sds_page western_blot 6. Transfer and probe with phospho-specific antibody sds_page->western_blot detect_signal 7. Detect and quantify signal western_blot->detect_signal analyze 8. Normalize to total protein and determine inhibition detect_signal->analyze

Caption: Workflow for assessing cellular target engagement via Western Blot.

Data Analysis and Interpretation

For the biochemical assay, raw luminescence data should be converted to percent inhibition relative to controls:

  • 0% Inhibition (High Activity): Vehicle control (DMSO only)

  • 100% Inhibition (Low Activity): Positive control inhibitor or no-enzyme control

The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where Signal_Min is the 100% inhibition control and Signal_Max is the 0% inhibition control.

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 2: Interpreting Assay Results

IC50 ValueInterpretationNext Steps
< 1 µM Potent InhibitorProceed to cell-based assays and selectivity profiling.
1 - 10 µM Moderately PotentConsider for SAR optimization to improve potency.
> 10 µM Weak or InactiveRe-evaluate scaffold or consider different chemical modifications.

Troubleshooting Common Issues

  • High Well-to-Well Variability: Ensure proper mixing and accurate pipetting. Check for compound precipitation.

  • No Inhibition Observed: Verify the activity of the kinase and the concentration of the test compound. Ensure the compound is soluble in the assay buffer.

  • Inconsistent Cell-Based Results: Optimize treatment time and compound concentration. Ensure the phospho-specific antibody is working correctly and that the target is expressed in the cell line.

Conclusion and Future Directions

The N-(5-methylpyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel kinase inhibitors. By employing robust biochemical and cell-based assays as described in this guide, researchers can effectively screen and characterize derivatives of this scaffold. Positive hits from these assays should be further evaluated for their selectivity across a panel of kinases (kinase profiling) and their mechanism of action.[6] These subsequent studies are critical for developing a compound with the desired therapeutic profile and minimizing off-target effects.[6][8]

References

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Available from: [Link]

  • PubChem. N-(5-Methyl-2-pyridyl)acetamide. Available from: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Matrix Fine Chemicals. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. Available from: [Link]

  • Bedford, M. T., et al. (2020). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Nature Communications. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Frontiers in Cell and Developmental Biology. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Available from: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Available from: [Link]

  • Li, J., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3472-3477. Available from: [Link]

  • Molecules. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Available from: [Link]

Sources

Application Note: Optimizing Fragment-Based Screening utilizing N-(5-methylpyridin-2-yl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) as a reference standard and scaffold in Fragment-Based Drug Discovery (FBDD). Due to its low molecular weight (<200 Da) and specific hydrogen-bonding motif, this molecule serves as an ideal "Rule-of-Three" compliant fragment for calibrating High-Throughput Screening (HTS) assays, particularly Surface Plasmon Resonance (SPR) and Ligand-Observed NMR. This guide addresses solubility optimization, acoustic dispensing protocols, and hit validation strategies targeting kinase hinge regions and bromodomains.

Technical Specifications & Compound Profile

Before integrating N-(5-methylpyridin-2-yl)acetamide into a screening library, its physicochemical profile must be understood to prevent false negatives (due to aggregation) or false positives (due to promiscuous binding).

PropertyValueRelevance to HTS
Molecular Weight 150.18 g/mol Ideal fragment size (allows significant growth potential).
LogP (Oct/Wat) 0.7 - 1.1High water solubility; low risk of non-specific hydrophobic binding.
H-Bond Donors 1 (Amide NH)Critical for directional binding (e.g., kinase hinge).
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Facilitates "acceptor-donor-acceptor" motifs.
pKa (Pyridine N) ~3.5 - 4.0Unlikely to be protonated at physiological pH (7.4).
Solubility (DMSO) >100 mMSuitable for high-concentration stock preparation.

Pre-Screening Validation: Stock Preparation & Quality Control

In fragment screening, weak affinities (


 in mM range) require high compound concentrations. Impurities in N-(5-methylpyridin-2-yl)acetamide, such as residual 2-amino-5-methylpyridine (the synthetic precursor), can cause significant assay interference.
Protocol A: High-Fidelity Stock Preparation

Objective: Create a precipitate-free 100 mM stock solution for acoustic dispensing.

  • Purity Check: Verify purity >98% via LC-MS (ESI+).

    • Note: Look for the [M+H]+ peak at 151.1 m/z. Significant peaks at 109 m/z indicate hydrolysis to the free amine.

  • Solubilization:

    • Weigh 15.0 mg of powder into a chemically resistant glass vial.

    • Add 1.0 mL of anhydrous DMSO (Grade: HTS-Certified, <0.1% water).

    • Critical Step: Vortex for 60 seconds, then sonicate at 40 kHz for 5 minutes at room temperature to disrupt crystal lattices.

  • Nephelometry (Solubility QC):

    • Dilute stock to 1 mM in assay buffer (e.g., PBS + 0.05% Tween-20).

    • Measure light scattering. If scattering >50 RLU above background, filter stock through a 0.2 µm PTFE filter.

Application: Surface Plasmon Resonance (SPR) Screening

The 2-aminopyridine acetamide motif is a classic "hinge-binder" mimic for kinases. This protocol uses N-(5-methylpyridin-2-yl)acetamide to calibrate SPR sensors for rapid kinetics.

Mechanistic Rationale

The pyridine nitrogen acts as an H-bond acceptor, while the amide NH acts as a donor. This mimics the adenine ring of ATP, making this fragment a sensitive probe for the ATP-binding pocket of kinases (e.g., JAK, CDK) or the acetyl-lysine binding pocket of Bromodomains.

Protocol B: SPR "Clean Screen" Workflow

Instrument: Biacore 8K or Octet RED96 Sensor Chip: CM5 (Carboxyl) or Ni-NTA (for His-tagged proteins)

Step-by-Step Methodology:

  • Immobilization:

    • Target Protein: ~25 kDa Kinase Domain (e.g., p38, CDK2).

    • Target Density: High density (~3000-5000 RU) is required because the fragment is small (150 Da) and the expected signal (

      
      ) is low.
      
    • Calculation:

      
      .
      
    • For this fragment:

      
      .
      
  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) to correct for bulk refractive index changes. This is mandatory for fragments.

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30 seconds (rapid association expected).

    • Dissociation Time: 15 seconds (rapid dissociation expected).

    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model.

    • Note: Do not force a kinetic fit (

      
      ) if the sensorgram is "square-wave" (too fast to resolve). Rely on the equilibrium plot (
      
      
      
      vs. Concentration).
Visualization: SPR HTS Workflow

SPR_Workflow cluster_qc Quality Control Gate Stock 100mM DMSO Stock (N-(5-methylpyridin-2-yl)acetamide) Echo Acoustic Dispensing (Echo 650) Stock->Echo QC Pass Plate Assay Plate (Buffer + 2% DMSO) Echo->Plate Dilution SPR SPR Injection (Biacore/Octet) Plate->SPR Flow 30µL/min Sensor Sensorgram Analysis (Square Wave Detection) SPR->Sensor R_eq Extraction Hit Hit Validation (NMR / X-ray) Sensor->Hit K_D < 5mM

Caption: Figure 1. Optimized SPR workflow for low-affinity fragment screening. Note the critical QC gate at the stock generation phase.

Structural Biology Insight: The Binding Mode

Understanding how N-(5-methylpyridin-2-yl)acetamide binds is crucial for "Scaffold Hopping." The molecule is a privileged scaffold because it can tautomerize, though the amide form is dominant.

In a typical Kinase Hinge region (e.g., the ATP binding site), the binding mode involves a bidentate interaction:

  • Acceptor: The Pyridine Nitrogen accepts a hydrogen bond from the backbone NH of the "Hinge" residue.

  • Donor: The Acetamide NH donates a hydrogen bond to the backbone Carbonyl of the "Hinge-1" residue.

Visualization: Hinge Interaction Schematic

Binding_Mode PyridineN Pyridine N (Acceptor) AmideNH Acetamide NH (Donor) HingeCO Hinge Backbone C=O (Protein Acceptor) AmideNH->HingeCO H-Bond Methyl 5-Methyl Group (Hydrophobic) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Methyl->Gatekeeper vdW Contact HingeNH Hinge Backbone NH (Protein Donor) HingeNH->PyridineN H-Bond

Caption: Figure 2.[1][2] Predicted bidentate binding mode of the scaffold within a kinase ATP-binding pocket.

Data Analysis: Ligand Efficiency (LE)

When screening N-(5-methylpyridin-2-yl)acetamide, raw potency (IC50/KD) is misleading because the molecule is so small. You must calculate Ligand Efficiency (LE) to justify further chemical elaboration.

Formula:



  • Example Calculation:

    • If

      
       (Weak binder).
      
    • 
      .
      
    • Heavy Atoms (C, N, O) = 11.[3]

    • 
      .
      

Interpretation: An LE > 0.3 is considered excellent. Even with weak affinity (


), this scaffold is a high-quality starting point for "growing" the molecule (e.g., extending from the 5-methyl position to reach the hydrophobic back pocket).

References

  • PubChem. N-(5-methylpyridin-2-yl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Erlanson, D. A., et al. (2016).Fragment-based drug discovery: journal of medicinal chemistry. ACS Publications. (General FBDD methodology reference).

Sources

Troubleshooting & Optimization

Optimizing N-(5-methylpyridin-2-yl)acetamide synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyridine Acetylation Protocols Subject: Optimization of N-(5-methylpyridin-2-yl)acetamide Synthesis Ticket ID: CHEM-SUP-2024-05M Status: Resolved / Guide Published

Critical Workflow Overview

The synthesis of N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) proceeds via nucleophilic acyl substitution. While seemingly simple, the reduced nucleophilicity of the exocyclic amine (due to the electron-deficient pyridine ring) and the basicity of the ring nitrogen create specific yield traps.

The following workflow visualizes the "Happy Path" to >90% yield, highlighting critical decision nodes where users frequently lose product.

AcetylationWorkflow Start Start: 2-Amino-5-picoline Reagents Add Ac2O + Solvent (DCM/Tol) + Catalyst (DMAP) Start->Reagents Reaction Stir @ 25-40°C Monitor TLC Reagents->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add more DMAP) Quench Quench: Ice/Water (Hydrolyze excess Ac2O) Check->Quench Yes pH_Adj CRITICAL: Adjust pH to 8-9 (Neutralize AcOH) Quench->pH_Adj Extract Extract: DCM or EtOAc pH_Adj->Extract Purify Recrystallization (EtOAc/Hex) Extract->Purify

Figure 1: Optimized workflow for the acetylation of 2-amino-5-methylpyridine. The red node indicates the most common point of yield loss.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers working with aminopyridines.

Q1: My TLC shows full conversion, but my isolated yield is <40%. Where is my product?

Diagnosis: Incorrect Aqueous pH during Workup. Root Cause: The pyridine ring in your product, N-(5-methylpyridin-2-yl)acetamide, retains basic character (though less than the starting material). The reaction generates Acetic Acid (AcOH) as a byproduct. If you simply wash with water, the medium is acidic (pH ~2-3).

  • Mechanism: At acidic pH, the pyridine nitrogen protonates (

    
    ), becoming a water-soluble salt. Your product is likely discarded in the aqueous waste.
    Solution: 
    
  • After quenching with ice water, measure the pH .

  • Slowly add saturated NaHCO

    
     or 1M NaOH until the pH reaches 8–9 .
    
  • Then perform your organic extraction.[1] This ensures the molecule is neutral and partitions into the organic phase.

Q2: The reaction is sluggish. After 24 hours at reflux, I still see starting material.

Diagnosis: Nucleophilic Deactivation. Root Cause: Aminopyridines are poor nucleophiles compared to anilines because the ring nitrogen withdraws electron density. Furthermore, if you are using acetic acid as a solvent (or if too much builds up), the exocyclic amine protonates, completely killing its reactivity. Solution: Switch to DMAP Catalysis.

  • Protocol: Add 5–10 mol% of 4-Dimethylaminopyridine (DMAP) .

  • Why it works: DMAP attacks the acetic anhydride to form an N-acylpyridinium ion. This intermediate is orders of magnitude more electrophilic than acetic anhydride alone, allowing the poor nucleophile (your amine) to react rapidly, often at room temperature [1].

Q3: I see a second spot on TLC with a higher Rf than my product. What is it?

Diagnosis: Over-Acetylation (Imide Formation). Root Cause: You have formed the N,N-diacetylated species. This occurs when using large excesses of Ac


O at high temperatures (refluxing toluene/xylene).
Solution: 
  • Prevention: Limit Ac

    
    O to 1.1–1.2 equivalents and lower the temperature to <50°C.
    
  • Recovery: The di-acetylated byproduct is unstable. Treat the crude mixture with mild base (K

    
    CO
    
    
    
    in MeOH) for 30 minutes. This selectively cleaves the second acetyl group, reverting it back to the desired mono-amide product.

The "Golden Standard" Protocol

This protocol is optimized for yield (target >90%) and purity , minimizing thermal degradation and byproduct formation.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (1.2 equiv) - Acts as an acid scavenger

  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (e.g., 10 mmol) in DCM (30 mL).

  • Base Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Stir until clear.

  • Acetylation: Cool to 0°C (ice bath). Add Acetic Anhydride (12 mmol) dropwise over 10 minutes.

    • Note: Cooling prevents the exotherm from favoring the di-acetyl impurity.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Validation: Check TLC (50% EtOAc/Hexane). Product should appear at Rf ~0.4–0.5; SM at Rf ~0.2.

  • Quench & Workup:

    • Add water (20 mL) and stir vigorously for 15 mins (hydrolyzes unreacted Ac

      
      O).
      
    • Separate layers.[1][2] Wash organic layer with sat. NaHCO

      
        (2 x 20 mL) to remove acetic acid.
      
    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, recrystallize from hot Ethyl Acetate/Hexanes.

Comparative Data: Method Selection

The following data summarizes why the DMAP/DCM method is recommended over classical thermal methods.

ParameterClassical Method (Reflux)Recommended Method (DMAP)
Reagents Ac

O (Solvent & Reagent)
Ac

O (1.2 eq) / DMAP (cat.)
Temperature 100°C - 140°C0°C

25°C
Time 4 - 12 Hours2 - 4 Hours
Major Impurity N,N-Diacetyl imide (~5-10%)None detected
Typical Yield 65 - 75%92 - 96%
Green Score Low (Excess reagents, energy)Medium (Atom economy, mild temp)

References

  • BenchChem. (2025).[1] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818995, N-(5-methylpyridin-2-yl)acetamide. Retrieved from [3]

  • Roncaglia, F., et al. (2011).[4][5] Acetic Anhydride/Et3N/DMAP: An Effective Acetylating System. York Research Database. Retrieved from

  • Mandhane, P. G., et al. (2010). Efficient acetylation of amines using acetic anhydride/pyridine. Tetrahedron Letters. (General reference for DMAP mechanism).

Sources

Technical Support Center: N-Acetylation of Pyridinic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of pyridinic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we will address common challenges and provide in-depth, field-proven insights to ensure your experiments are successful.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Reaction Initiation & Low Yield

Question 1: My N-acetylation reaction with a pyridinic amine is not starting, or the yield is significantly lower than expected. What are the primary factors to investigate?

Answer:

Low or no conversion in the N-acetylation of pyridinic amines often points to issues with the nucleophilicity of the amine, the choice of acetylating agent, or suboptimal reaction conditions.

  • Inherent Basicity and Nucleophilicity: The pyridine ring is electron-withdrawing, which reduces the electron density on the exocyclic amino group, thereby decreasing its nucleophilicity compared to aniline. The position of the amino group is critical; for instance, the lone pair on the nitrogen of a 2-aminopyridine is less available for nucleophilic attack than that of a 4-aminopyridine due to electronic effects.

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent for many pyridinic amines.[1] However, for particularly electron-deficient pyridinic amines, a more reactive agent like acetyl chloride might be necessary. It's important to note that acetyl chloride is highly reactive and sensitive to moisture.[2]

  • Reaction Conditions:

    • Temperature: While some acetylations proceed at room temperature, others may require heating to overcome the activation energy barrier.[3][4] Monitoring the reaction temperature is crucial, as excessive heat can lead to side reactions and degradation. A controlled temperature below 60°C is often recommended when using acetic anhydride.[1]

    • Solvent: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred. Pyridine itself can be used as both a solvent and a base to neutralize the acetic acid byproduct.[5]

  • Catalysis:

    • Acid Catalysis: Weakly acidic conditions, using a catalyst like acetic acid, can enhance the electrophilicity of the acetylating agent.[3][4]

    • Base Catalysis: A base like pyridine or triethylamine is often added to scavenge the acid byproduct (e.g., HCl when using acetyl chloride), which can otherwise protonate the starting amine, rendering it non-nucleophilic.[6] 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[5][7]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents amine_reactivity Assess Amine Nucleophilicity check_reagents->amine_reactivity acetylating_agent Evaluate Acetylating Agent amine_reactivity->acetylating_agent If amine is electron-deficient conditions Optimize Reaction Conditions amine_reactivity->conditions If amine is sufficiently nucleophilic acetylating_agent->conditions If agent is appropriate outcome Improved Yield acetylating_agent->outcome Switching agent works catalyst Consider Catalyst Addition conditions->catalyst If optimization fails conditions->outcome Successful optimization catalyst->outcome

Caption: Decision-making workflow for troubleshooting low-yield N-acetylation reactions.

II. Side Reactions & Impurities

Question 2: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?

Answer:

Side reactions in the N-acetylation of pyridinic amines can arise from several sources, including over-acetylation, reaction at the ring nitrogen, and degradation of starting materials or products.

  • Diacetylation: While generally less common with pyridinic amines due to the deactivating effect of the first acetyl group, diacetylation can occur under harsh conditions or with highly reactive amines. Careful control of stoichiometry (using a slight excess of the amine) and reaction time can mitigate this.

  • Ring N-Acetylation: The pyridine ring nitrogen is also a nucleophilic site. While alkylation preferentially occurs at the ring nitrogen, acetylation typically favors the exocyclic amino group.[8] However, for 4-aminopyridine, reaction through a ring N-acetyl intermediate is a known pathway.[8] The formation of N-acylpyridinium salts is a key step in catalysis by pyridines like DMAP.[7] For preparative purposes, this can sometimes lead to undesired side products.

  • O-Acetylation: If your pyridinic amine contains a hydroxyl group, O-acetylation can compete with N-acetylation.[5] The acetyl group is a common protecting group for hydroxyls.[5] If selective N-acetylation is desired, the hydroxyl group may need to be protected beforehand. Alternatively, O-acetyl groups can sometimes be selectively cleaved under mild basic conditions.[9]

Table 1: Common Side Products and Mitigation Strategies

Side ProductProbable CauseRecommended Action
Diacetylated AmineExcess acetylating agent, prolonged reaction time, high temperature.Use a slight excess of the amine, monitor the reaction by TLC, and maintain a controlled temperature.
Ring N-Acetylated SpeciesInherent reactivity of the pyridine nitrogen (especially in 4-substituted pyridines).Optimize reaction conditions to favor exocyclic amine acetylation (e.g., lower temperature).
O-Acetylated ProductPresence of a hydroxyl group on the pyridine ring.Protect the hydroxyl group prior to acetylation or use conditions that favor N-acetylation.
Degradation ProductsHigh reaction temperatures, presence of strong acids or bases.Maintain a controlled temperature and use a suitable base to neutralize acidic byproducts.
III. Purification Challenges

Question 3: I am having difficulty purifying my acetylated pyridinic amine. What are some effective purification strategies?

Answer:

Purification of acetylated pyridinic amines can sometimes be challenging due to the presence of unreacted starting materials, excess reagents, and byproducts.

  • Work-up Procedure: A standard work-up involves quenching the reaction with water or ice to hydrolyze excess acetic anhydride.[1] The product can then be extracted into an organic solvent like ethyl acetate.[1] Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, while a brine wash aids in removing water.[1]

  • Crystallization: If the product is a solid, recrystallization is often an effective purification method. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For products that are oils or difficult to crystallize, silica gel column chromatography is a standard technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used to elute the components.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an option, although many acetylated pyridinic amines have high boiling points.[10]

Experimental Protocol: A General Procedure for N-Acetylation of 2-Aminopyridine

This protocol is a starting point and may require optimization for different substrates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, a catalytic amount of DMAP (0.1 equivalents) can be added at this stage.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

IV. Mechanistic Considerations

Question 4: What is the underlying mechanism of N-acetylation, and how does it differ for various aminopyridines?

Answer:

The N-acetylation of pyridinic amines proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the exocyclic nitrogen atom attacks one of the electrophilic carbonyl carbons of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of a leaving group (e.g., acetate ion), resulting in the N-acetylated product.[1]

The specific pathway can vary depending on the position of the amino group:

  • 2- and 3-Aminopyridines: For these isomers, the rate-determining step is the direct acetylation at the exocyclic amino nitrogen.[8]

  • 4-Aminopyridine: In this case, the reaction can proceed through an intermediate where the ring nitrogen is acetylated first, forming an N-acetylpyridinium species.[8] This intermediate then rearranges to the final N-acetylated product.

Reaction Mechanism Diagram

N_Acetylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate attacks Anhydride Ac₂O Anhydride->Intermediate Intermediate2 [Tetrahedral Intermediate] Product R-NH-Ac Intermediate2->Product Leaving_Group AcO⁻ Intermediate2->Leaving_Group eliminates

Caption: Generalized mechanism for the N-acetylation of an amine with acetic anhydride.

References

  • Mechanisms for the Acetyl
  • Protocol for N-acetylation of 2-aminopyridine: An Applic
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
  • Convenient N-Acetylation of Amines in N,N-Dimethylacetamide with N,N-Carbonyldiimidazole.
  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight
  • Acylation of an amine using acetic anhydride. YouTube.
  • N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole.
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed.
  • Process for the purification of amines.
  • Some reactions of N-acetyl-N′-(β-ethoxyacryloyl)ureas leading to uracils, aminopyrazoles and pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • N-acetylation of three aromatic amine hair dye precursor molecules elimin
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.
  • Pyridinic N anchored Ag and Au hybrids for detoxific
  • Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. PubMed.
  • Selective acylation of primary amines in peptides and proteins. PubMed.
  • Effects of Graphitic and Pyridinic Nitrogen Defects on Transition Metal Nucleation and Nanoparticle Formation on N-Doped Carbon. NSF Public Access Repository.
  • Untangling Cooperative Effects of Pyridinic and Graphitic Nitrogen Sites at Metal-Free N-Doped Carbon Electrocatalysts for the Oxygen Reduction Reaction. PubMed.
  • Nitrogen-Doped Graphene with Pyridinic Dominance as a Highly Active and Stable Electrocatalyst for Oxygen Reduction.
  • Enhancing the pyridinic N content of Nitrogen-doped graphene and improving its catalytic activity for oxygen reduction reaction.
  • Mass spectrometric investigation of the mechanism of inactivation of hamster arylamine N-acetyltransferase 1 by N-hydroxy-2-acetylaminofluorene. PubMed.

Sources

Technical Support Center: Purification of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9). We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of N-(5-methylpyridin-2-yl)acetamide.

Q1: What are the fundamental properties and common uses of N-(5-methylpyridin-2-yl)acetamide?

N-(5-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1][2] Its structure consists of an acetamide group attached to the 2-position of a 5-methylpyridine ring. This configuration makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research, often used to explore structure-activity relationships in drug discovery programs.[1] Analogues of this compound have been investigated for their potential as anti-inflammatory agents.[3]

Q2: What are the typical impurities I might encounter after synthesizing this compound?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the acylation of 2-amino-5-methylpyridine with acetic anhydride.[1][4] In this case, common impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-methylpyridine.

  • Reagent-Related Impurities: Acetic acid (from hydrolysis of acetic anhydride) or residual acetic anhydride.

  • Byproducts: Diacylated products or other side-reaction products, though often in minor quantities.

Q3: Which primary purification method should I consider first for N-(5-methylpyridin-2-yl)acetamide?

For a solid compound like N-(5-methylpyridin-2-yl)acetamide, recrystallization is typically the most efficient and scalable first-line purification technique. It is excellent for removing small amounts of impurities from a crystalline solid matrix. If recrystallization fails to achieve the desired purity, or if the impurities have very similar solubility profiles, silica gel column chromatography is the recommended secondary method.

Q4: What are the key safety precautions when handling N-(5-methylpyridin-2-yl)acetamide?

According to GHS classifications, N-(5-methylpyridin-2-yl)acetamide is harmful if swallowed (H302) and causes serious eye irritation (H319).[2][5] Therefore, it is mandatory to use appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and gloves. All handling should be performed in a well-ventilated area or a chemical fume hood.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound versus its impurities in a given solvent at different temperatures.[6]

Detailed Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which N-(5-methylpyridin-2-yl)acetamide is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol and mixtures containing diethyl ether have been used for similar structures.[4][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[4][6]

Recrystallization Troubleshooting
Problem Root Cause Solution
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of additional hot solvent. If the issue persists, switch to a lower-boiling point solvent or use a two-solvent system.
No Crystals Form The solution is not sufficiently saturated, or nucleation is inhibited.1. Scratch: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Seed: Add a tiny crystal of the pure compound (a "seed crystal").[6] 3. Concentrate: Evaporate some of the solvent to increase the concentration and try cooling again.
Low Recovery Too much solvent was used during dissolution; the compound has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled before filtration.
Product Still Impure Impurities have similar solubility; cooling was too rapid, trapping impurities.Allow for slower cooling. If purity remains low, a second recrystallization may be necessary, or switch to column chromatography.
Workflow: Troubleshooting Oiling Out During Recrystallization

G start Crude solution prepared oiling_out Compound 'Oils Out' upon cooling start->oiling_out add_solvent Add more hot solvent oiling_out->add_solvent Yes reheat Re-heat to dissolve add_solvent->reheat cool_again Cool slowly again reheat->cool_again success Crystals Form cool_again->success still_oils Still Oils Out cool_again->still_oils Fails change_solvent Change to a lower boiling point solvent or use a 2-solvent system still_oils->change_solvent

Caption: Decision workflow for addressing an oily precipitate.

Section 3: Troubleshooting Guide for Column Chromatography

Column chromatography is used when recrystallization is ineffective. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[8]

Detailed Experimental Protocol: Flash Column Chromatography
  • Solvent System (Eluent) Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between the product and impurities. A target Rf (retention factor) for the product is typically 0.25-0.35. For N-pyridin-2-yl amides, a common eluent is a mixture of petroleum ether and ethyl acetate.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with an air line) to push the solvent through. Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography Troubleshooting
Problem Root Cause Solution
Peak Tailing/Streaking The pyridine nitrogen, being basic, can interact strongly and irreversibly with acidic silanol groups on the silica surface.[9]Add a small amount (0.5-1%) of a tertiary amine, such as triethylamine (TEA) or pyridine, to the eluent. This neutralizes the acidic sites on the silica gel, leading to sharper peaks.
Poor Separation The eluent is either too strong (high Rf, all compounds elute together) or too weak (low Rf, compounds don't move).If Rf is too high: Decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether). If Rf is too low: Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Product Cracks Column The product is not very soluble in the eluent and precipitates at the top of the column as the loading solvent evaporates.Load the sample using a minimal amount of eluent or a solvent in which it is highly soluble (like DCM), but ensure the loading volume is very small to maintain resolution.
Compound Won't Elute The eluent is far too non-polar for the compound.Gradually increase the eluent polarity. A gradient elution (systematically increasing polarity over time) may be required.
Workflow: Optimizing Chromatography Eluent

G start Run initial TLC in Pet. Ether / Ethyl Acetate (e.g., 4:1) check_rf Check Product Rf start->check_rf rf_high Rf > 0.4 check_rf->rf_high Too High rf_low Rf < 0.2 check_rf->rf_low Too Low rf_good 0.2 < Rf < 0.4 and good separation check_rf->rf_good Good increase_nonpolar Increase Pet. Ether ratio (e.g., 9:1) rf_high->increase_nonpolar increase_polar Increase Ethyl Acetate ratio (e.g., 1:1) rf_low->increase_polar check_tailing Check for Tailing rf_good->check_tailing increase_nonpolar->start increase_polar->start add_tea Add 0.5-1% Triethylamine (TEA) to eluent check_tailing->add_tea Yes final_system Optimized Eluent System check_tailing->final_system No add_tea->final_system

Caption: Workflow for selecting and optimizing a chromatography eluent.

Section 4: References

  • Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]

  • N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. (n.d.). Matrix Fine Chemicals. Retrieved February 19, 2026, from [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 19, 2026, from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved February 19, 2026, from [Link]

  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved February 19, 2026, from [Link]

  • 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: N-(5-methylpyridin-2-yl)acetamide Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-methylpyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. By understanding its chemical characteristics, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(5-methylpyridin-2-yl)acetamide?

A1: N-(5-methylpyridin-2-yl)acetamide is generally stable under standard laboratory conditions.[1][2] However, its stability can be influenced by several factors, including:

  • Hydrolysis: The acetamide group is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 5-methyl-2-aminopyridine and acetic acid.[3]

  • Oxidation: The pyridine ring, while relatively stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[1][2]

  • Photostability: While not inherently light-sensitive, prolonged exposure to high-intensity UV light may lead to degradation. It is good practice to store it protected from light.

  • Hygroscopicity: Like many amides, it may absorb moisture from the atmosphere over time, which could potentially facilitate hydrolysis or other degradation pathways.[4]

Q2: What are the recommended long-term storage conditions for solid N-(5-methylpyridin-2-yl)acetamide?

A2: For long-term storage, solid N-(5-methylpyridin-2-yl)acetamide should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5][6] Some suppliers recommend storage at 2-8°C to maximize shelf life, particularly for high-purity grades intended for sensitive applications.[7] While ambient storage is often cited, refrigeration minimizes the risk of degradation over extended periods.

Q3: How should I store solutions of N-(5-methylpyridin-2-yl)acetamide?

A3: The stability of N-(5-methylpyridin-2-yl)acetamide in solution is highly dependent on the solvent and the pH. For short-term use, solutions in common organic solvents like DMSO, DMF, or ethanol are generally stable. However, for long-term storage, it is advisable to prepare fresh solutions. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially at non-neutral pH, are not recommended for long-term storage due to the risk of hydrolysis.

Q4: Are there any known incompatibilities for N-(5-methylpyridin-2-yl)acetamide?

A4: Yes, N-(5-methylpyridin-2-yl)acetamide should be stored away from strong oxidizing agents, strong acids, and strong bases.[1][2][8] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of N-(5-methylpyridin-2-yl)acetamide.

Issue 1: Inconsistent Experimental Results or Loss of Potency
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).

    • Check for Physical Changes: Inspect the solid material for any changes in color or appearance. Clumping may indicate moisture absorption.

    • Perform Quality Control: Analyze the compound's purity using an appropriate analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.

    • Prepare Fresh Solutions: If using solutions, always prepare them fresh before an experiment for the most reliable results.

Issue 2: Poor Solubility or Precipitation in Solution
  • Possible Cause: The compound may have degraded into less soluble impurities, or the chosen solvent may not be optimal.

  • Troubleshooting Steps:

    • Confirm Purity: As with inconsistent results, verify the purity of the compound.

    • Optimize Solvent System: If solubility is an issue, consider alternative solvents or the use of co-solvents. Gentle warming and sonication can aid in dissolution, but be cautious of potential thermal degradation.

    • Adjust pH (with caution): For aqueous solutions, adjusting the pH may improve solubility. However, be mindful that this can also accelerate hydrolysis.

Issue 3: Unexpected Peaks in Analytical Chromatograms
  • Possible Cause: These could be degradation products, impurities from the synthesis, or contaminants from the experimental setup.

  • Troubleshooting Steps:

    • Run a Blank: Analyze a solvent blank to rule out contamination from the solvent or analytical system.

    • Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to that of a freshly prepared standard of known purity.

    • Consider Degradation Pathways: The primary degradation product from hydrolysis would be 5-methyl-2-aminopyridine. Check for a peak corresponding to this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of N-(5-methylpyridin-2-yl)acetamide under various stress conditions.

Materials:

  • N-(5-methylpyridin-2-yl)acetamide

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or methanol (HPLC grade)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Acidic Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Hydrolysis: Repeat the procedure from step 1, but use 0.1 N NaOH instead of HCl.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature and analyze at the same time points.

  • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).[9] Dissolve and analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber).[9] Analyze samples at various time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Analysis: Calculate the percentage of the remaining N-(5-methylpyridin-2-yl)acetamide and the formation of any degradation products over time. This will provide a comprehensive stability profile.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature (Solid) 2-8°C (Recommended for long-term); Ambient (Acceptable for short-term)[7]Minimizes thermal degradation and slows down potential chemical reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) if possiblePrevents oxidation and reaction with atmospheric moisture.
Light Exposure Protect from lightAvoids potential photolytic degradation.
Container Tightly sealed, airtight container (e.g., amber glass vial)Prevents exposure to moisture and air.[4][5][6]
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents[1][2][8]Prevents chemical reactions and degradation.
Logical Workflow for Stability Assessment

Stability_Workflow start Start: Receive N-(5-methylpyridin-2-yl)acetamide check_purity Initial QC: Check Purity and Appearance start->check_purity storage Store under recommended conditions: Cool, Dry, Dark, Tightly Sealed check_purity->storage experiment Experimental Use storage->experiment troubleshooting Troubleshooting Required? experiment->troubleshooting inconsistent_results Inconsistent Results troubleshooting->inconsistent_results Yes end End: Reliable Experimental Data troubleshooting->end No re_evaluate Re-evaluate Stability inconsistent_results->re_evaluate forced_degradation Perform Forced Degradation Study re_evaluate->forced_degradation forced_degradation->storage

Sources

Technical Support Center: N-(5-methylpyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of N-(5-methylpyridin-2-yl)acetamide (also known as 2-acetamido-5-picoline) is a nucleophilic acyl substitution. While seemingly straightforward, the dual nucleophilicity of the 2-aminopyridine scaffold (exocyclic amine vs. endocyclic ring nitrogen) and the potential for over-acylation create specific failure modes.

This guide provides a mechanistic breakdown of these side reactions and actionable protocols to resolve them.

Reaction Pathway & Failure Modes

The following diagram illustrates the competition between the desired pathway and common side reactions (Diacetylation and Ring Acylation).

ReactionPathway SM 2-Amino-5-methylpyridine (Starting Material) RingInt N-Ring Acyl Intermediate (Unstable Pyridinium Salt) SM->RingInt Kinetic Attack (Fast, Reversible) Product N-(5-methylpyridin-2-yl)acetamide (Target Mono-amide) SM->Product Thermodynamic Attack (Exocyclic N) Reagent Acylating Agent (Ac2O or AcCl) Hydrolysis Acetic Acid (Byproduct) Reagent->Hydrolysis Moisture RingInt->SM Deacylation Diacetyl N,N-Diacetyl Side Product (Imide) Product->Diacetyl Over-Acylation (Excess Reagent/Strong Base) Diacetyl->Product Mild Hydrolysis (Rescue Step)

Figure 1: Mechanistic pathway showing the competition between stable amide formation, transient ring acylation, and over-acylation.

Troubleshooting Dashboard

Quick Diagnostic Table
SymptomProbable CauseImmediate Action
TLC shows two spots (Product + Higher Rf spot)Diacetylation (Formation of imide). Common with Et3N or excess Ac2O.[1]Hydrolyze crude with mild base (NaHCO3/MeOH) or recrystallize.[1]
Low Yield / Starting Material Remains Deactivated Nucleophile or Wet Reagents .[1] Acetic anhydride hydrolyzed.[1]Check reagent quality. Add catalyst (DMAP).[1] Increase temp (Reflux).[1]
Product is Oily/Gummy Impurities (Acetic acid, Pyridine, or isomers).[1][2]Wash with sat.[1][2] NaHCO3. Recrystallize from Hexane/EtOAc or Et2O.[1]
New Spot (Lower Rf) Ring N-Acylation (Pyridinium salt) or Salt Formation .[1]Aqueous workup (pH > 8) to deprotonate/rearrange.[1][3]

Deep-Dive Troubleshooting (Q&A)

Issue 1: "I see a persistent impurity running just above my product on TLC. What is it?"

Diagnosis: This is almost certainly the N,N-diacetyl derivative (imide). Mechanism: The amide hydrogen in the product is still acidic (pKa ~17-19). In the presence of strong bases (like Triethylamine) or large excesses of acetic anhydride, the mono-amide is deprotonated and attacks a second equivalent of the acylating agent.

Corrective Protocol:

  • Prevention:

    • Switch base: Use Pyridine instead of Triethylamine. Pyridine is too weak to deprotonate the amide, preventing the second acylation [1].[4]

    • Stoichiometry: Limit Acetic Anhydride to 1.1 equivalents.

  • Rescue (If already formed):

    • The diacetyl bond is much more labile than the mono-amide bond.

    • Dissolve the crude mixture in Methanol.

    • Add saturated aqueous NaHCO3 or dilute NaOH.[1]

    • Stir at room temperature for 30-60 minutes. Monitor TLC. The top spot should disappear, converting back to the desired mono-amide product.

Issue 2: "My product is trapping solvent and won't solidify."

Diagnosis: 2-aminopyridines and their acetamides are notorious for hydrogen bonding with solvents (acetic acid/pyridine) or forming "oils" if isomeric impurities are present.[1]

Corrective Protocol:

  • Acid Removal: If you used Acetic Anhydride/Acetic Acid, you must remove all traces of acid.[1] The acetamide can act as a weak base, holding onto acetic acid.[1]

    • Step: Dissolve in EtOAc, wash 3x with saturated NaHCO3 until the aqueous layer stops bubbling.

  • Crystallization:

    • Do not rely on rotary evaporation to dryness.[1]

    • Solvent System: A mixture of Ethyl Acetate/Hexane or Diethyl Ether is effective.[1]

    • Technique: Dissolve in minimal hot EtOAc, add Hexane until cloudy, and cool slowly. Scratching the flask induces crystallization.[1]

Issue 3: "Why is the reaction turning black/tarry?"

Diagnosis: Oxidation or Polymerization.[1] Mechanism: Aminopyridines are electron-rich.[1] If the reaction is run in air at high temperatures (refluxing acetic anhydride for hours), the amino group can undergo oxidative degradation.

Corrective Protocol:

  • Inert Atmosphere: Always run the reaction under Nitrogen or Argon.[1]

  • Temperature Control: Do not reflux unnecessarily. The reaction is often complete at 60-80°C.[1]

  • Purity of Starting Material: Ensure your 2-amino-5-methylpyridine is not already dark.[1] If it is, recrystallize it (from Ethanol/Water) before acetylation.[1]

Optimized Experimental Protocols

Method A: The "Selective" Method (Recommended)

Best for avoiding diacetylation and easy workup.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)[5]

  • Acetic Anhydride (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: No base required, or catalytic DMAP (0.05 equiv)

Procedure:

  • Dissolve 2-amino-5-methylpyridine in DCM (0.5 M concentration).

  • Add Acetic Anhydride dropwise at 0°C (Ice bath).

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitor: Check TLC. If SM remains, add DMAP.[1]

  • Workup: Wash organic layer with sat.[1] NaHCO3 (to remove acetic acid byproduct).[1][2] Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane.

Method B: The "Classic" Method (Reflux)

Robust, but requires careful hydrolysis of side products.

Reagents:

  • 2-Amino-5-methylpyridine[3][5][6]

  • Acetic Anhydride (Solvent & Reagent)

Procedure:

  • Dissolve amine in Acetic Anhydride (3-5 equiv).

  • Heat to 80-100°C for 1 hour.

  • Quench: Pour the hot mixture onto Crushed Ice with vigorous stirring. This hydrolyzes excess anhydride.[1]

  • Neutralization: Slowly add solid NaHCO3 or NaOH solution until pH > 7. Caution: Foaming.[1]

  • Isolation: The product often precipitates as a solid.[1] Filter and wash with cold water.[1] If oil forms, extract with DCM.[1][7]

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetyl Chloride is more aggressive.[1] It generates HCl, which will protonate the unreacted pyridine ring, potentially stalling the reaction unless a base (2 equivalents) is used. If you use Et3N with Acetyl Chloride, the risk of diacetylation is significantly higher [2].

Q: Does the methyl group at position 5 change the reactivity compared to 2-aminopyridine? A: Yes, slightly. The methyl group is electron-donating.[1] It increases the basicity and nucleophilicity of the ring nitrogen and the exocyclic amine slightly compared to the unsubstituted parent. This makes the reaction faster but also increases the susceptibility to oxidation.[1]

Q: I see a spot at the baseline. Is it the N-oxide? A: Unlikely unless you used an oxidant.[1] Baseline spots are usually the pyridinium salt (protonated product).[1] Ensure your workup is basic (pH 8-9) to free the neutral amide base before running TLC.

References

  • BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. (2025).[1][2][7][8][9][10] Retrieved from

  • ResearchGate. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines. (2014).[1][7][10] Retrieved from

  • Matrix Fine Chemicals. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE Product Data. Retrieved from

  • NIST Webbook. 2-Acetyl-5-methylpyridine (Related Isomer Data). Retrieved from [11]

Sources

N-(5-methylpyridin-2-yl)acetamide crystallization problems and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MPA-4931-CRYST Subject: Crystallization Troubleshooting, Polymorph Control, and Purification Protocols Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active Knowledge Base

Molecule Profile & Physical Constants

Before troubleshooting, verify your target against these baseline physical properties to ensure you are isolating the correct species.

PropertyValueNotes
IUPAC Name

-(5-methylpyridin-2-yl)acetamide
Also known as 2-Acetamido-5-picoline
CAS Registry 4931-47-9
Molecular Weight 150.18 g/mol
Melting Point 100–104 °CPure polymorph.[1] Values <98°C indicate impurities or solvates.
Solubility Profile High: Ethanol, DCM, DMSOModerate: Toluene, Ethyl AcetateLow: Water, Heptane, HexaneAmphiphilic nature due to pyridine ring (lipophilic) and amide (polar).
pKa ~4.5 (Pyridine N)Protonation possible in acidic media; affects solubility drastically.

The "Golden Path" Protocol (Standard Recrystallization)

Use this validated protocol as your control baseline. If this fails, proceed to Section 3 (Troubleshooting).

Objective: Purification of crude material (purity >90%) to analytical grade (>99%).

  • Dissolution: Charge crude

    
    -(5-methylpyridin-2-yl)acetamide (10 g) into a flask. Add Ethanol (absolute)  (30 mL) and heat to reflux (78°C).
    
    • Note: If solids remain, add Ethanol in 2 mL increments until dissolved.

  • Clarification (Crucial for Color): While hot, add activated carbon (0.5 g, e.g., Darco G-60). Stir at reflux for 15 mins. Filter hot through a pre-warmed Celite pad to remove carbon.

  • Nucleation: Reheat filtrate to reflux. Slowly add Water (pre-heated to 60°C) dropwise until a persistent turbidity (cloudiness) is observed (approx. 10–15 mL).

  • Re-dissolution: Add just enough hot Ethanol (1–2 mL) to clear the solution.

  • Controlled Cooling:

    • Cool to 25°C over 2 hours (approx 0.5°C/min). Do not crash cool.

    • Once at 25°C, cool to 0–4°C in an ice bath for 1 hour.

  • Isolation: Filter the white needles. Wash with cold Ethanol:Water (1:1). Dry under vacuum at 45°C.

Troubleshooting Hub (Q&A Format)

Category A: Phase Separation (Oiling Out)

User Question: "Instead of crystals, my solution turned into a yellow oil at the bottom of the flask. Why is this happening?"

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is too wide, or the temperature is above the "oiling out limit" of the solvent system. The amide moiety creates strong intermolecular hydrogen bonds that compete with solvent interactions.

Corrective Actions:

  • The "Seeding" Fix: Do not cool to 0°C immediately. Cool to the cloud point (approx 40–50°C) and add pure seed crystals (0.1 wt%). Hold temperature constant for 30 mins to allow crystal growth, then cool.

  • Solvent Switch: Switch from Ethanol/Water to Toluene/Heptane . Toluene solvates the aromatic ring better at high temperatures, preventing the "oiling" phenomenon common in aqueous mixtures.

    • Protocol: Dissolve in min. hot Toluene. Add hot Heptane until cloudy. Cool slowly.

Category B: Color Impurities (The "Pink" Syndrome)

User Question: "My product is chemically pure by NMR, but the crystals are pinkish-brown. Recrystallization isn't fixing it."

Technical Diagnosis: This is characteristic of Trace Oxidative Degradation . The starting material (2-amino-5-methylpyridine) and the product are susceptible to air oxidation, forming highly colored diazo or N-oxide species. Even ppm levels can color the bulk solid.

Corrective Actions:

  • Acid Wash (The Chemical Fix): Dissolve crude in DCM. Wash with dilute NaHCO₃ (removes acidic impurities) and then water.

  • Enhanced Carbon Treatment: The standard carbon treatment (Section 2) might be insufficient. Use charcoal in methanol (methanol is more polar, aiding adsorption of polar colored impurities) before swapping solvents.

  • Inert Atmosphere: Perform the crystallization under Nitrogen/Argon. The pink color often intensifies upon exposure to air during hot filtration.

Category C: Yield Loss

User Question: "I started with 5g and only got 1.5g back. Where did it go?"

Technical Diagnosis: The compound has high solubility in the mother liquor , particularly if the water ratio is too low (in EtOH/Water) or if the pH is slightly acidic (protonating the pyridine nitrogen).

Corrective Actions:

  • pH Adjustment: Ensure the crystallization solvent is neutral or slightly basic. Add 1 drop of Triethylamine to the crystallization solvent to ensure the pyridine ring remains deprotonated (neutral form is less soluble in water).

  • Concentration: Evaporate the mother liquor to 1/3 volume and induce a "second crop." Warning: Second crops are usually less pure.

Visualizing the Logic

Workflow: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

CrystallizationLogic Start Crude Solid CheckColor Is Solid Colored (Pink/Brown)? Start->CheckColor CarbonTreat Dissolve & Treat with Activated Carbon CheckColor->CarbonTreat Yes CheckOil Did it Oil Out upon cooling? CheckColor->CheckOil No CarbonTreat->CheckOil Seeding Reheat & Seed at Cloud Point CheckOil->Seeding Yes (First Attempt) SolventSwitch Switch Solvent: Toluene/Heptane CheckOil->SolventSwitch Yes (Persistent) Success Isolate White Crystals CheckOil->Success No Seeding->Success SolventSwitch->Success

Figure 1: Decision matrix for addressing color impurities and oiling-out phenomena.

Mechanism: Impurity Formation Pathway

Understanding why your crystals turn pink.

OxidationPathway Start 2-amino-5-picoline (Starting Material) Oxidation Air Oxidation (Heat/Light) Start->Oxidation Residual SM Product N-(5-methylpyridin-2-yl) acetamide Start->Product Acetylation Impurity Azo/Diazo Species (Highly Colored) Oxidation->Impurity CoCrystal Impurity Inclusion (Pink Crystals) Impurity->CoCrystal Product->CoCrystal Crystallization w/ Impurity

Figure 2: The "Pink Crystal" mechanism showing how trace starting material oxidation contaminates the final lattice.

Advanced Characterization (The "Proof")

When you believe you have the final product, verify it is not a solvate.

  • DSC (Differential Scanning Calorimetry):

    • Expectation: Sharp endotherm at 100–104°C .

    • Warning: A broad peak at 80–90°C suggests solvent inclusion (ethanol solvate) or water (hydrate).

  • XRD (X-Ray Diffraction):

    • Compare against calculated powder patterns from single-crystal data if available.

    • Key characteristic: Amides often show strong peaks at low 2-theta angles due to hydrogen-bonded layering.

References

  • PubChem Compound Summary. (n.d.). N-(5-Methyl-2-pyridyl)acetamide (CID 818995). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • BenchChem. (2025).[2] Technical Support Center: Purification of 2-Amino-4-bromopyridine & Derivatives. (Contextual reference for aminopyridine purification protocols).

  • Fun, H. K., et al. (2012). Crystal structure of 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. PMC. (Reference for structural geometry of the acetamidopyridine core).

Sources

Technical Support Center: Synthesis of N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities encountered during the synthesis of N-(5-methylpyridin-2-yl)acetamide. The information is presented in a practical question-and-answer format to directly address challenges faced in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a significant amount of unreacted 2-amino-5-methylpyridine. What are the likely causes and how can I resolve this?

A1: The presence of unreacted starting material, 2-amino-5-methylpyridine, is a common issue and typically points to incomplete acylation.

Causality: The acylation of the amino group on the pyridine ring is a nucleophilic acyl substitution reaction. Incomplete conversion can be attributed to several factors:

  • Insufficient Acetylating Agent: An inadequate amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) will naturally lead to unreacted starting material.

  • Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy for complete conversion if the temperature was too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for all the starting material to react.

  • Poor Reagent Quality: The acetylating agent may have degraded due to improper storage, reducing its effective concentration.

Troubleshooting & Protocol Validation:

  • Stoichiometry Control: Ensure a slight excess of the acetylating agent is used. A molar ratio of 1:1.1 to 1:1.2 (2-amino-5-methylpyridine to acetylating agent) is a good starting point.

  • Temperature Optimization: If the reaction is sluggish at lower temperatures, a modest increase can significantly improve the rate. For instance, when using acetyl chloride, the initial addition is often done at low temperatures (0-5°C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure completion.[1]

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction should only be quenched after the starting material spot is no longer visible.

  • Reagent Quality Check: Use fresh or properly stored acetylating agents. Acetic anhydride, for example, is sensitive to moisture and can hydrolyze to acetic acid, which is less reactive.

Q2: I've identified an isomeric impurity in my product. What is it and how did it get there?

A2: The most probable isomeric impurity is N-(3-methylpyridin-2-yl)acetamide, which arises from an impurity in the starting material, 2-amino-5-methylpyridine.

Causality: The synthesis of 2-amino-5-methylpyridine often starts from 3-methylpyridine (β-picoline). The Chichibabin amination of 3-methylpyridine with sodium amide can produce a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine.[2][3] This isomeric impurity, if not completely removed from the starting material, will undergo acylation alongside the desired reactant, leading to the corresponding acetamide isomer in the final product.

Troubleshooting & Mitigation:

  • Starting Material Purity Analysis: It is crucial to analyze the purity of the 2-amino-5-methylpyridine starting material before use, for example by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Purification of Starting Material: If the starting material is found to be contaminated with the 3-methyl isomer, it should be purified prior to use. Fractional distillation can be effective for separating these isomers.[3]

  • Final Product Purification: If the isomeric impurity is present in the final product, it can be challenging to remove due to similar physical properties. Careful column chromatography or fractional crystallization may be required.

Q3: My product analysis indicates the presence of a higher molecular weight byproduct. What could this be and how can I prevent its formation?

A3: A common higher molecular weight byproduct is the N,N-diacetylated impurity, N-acetyl-N-(5-methylpyridin-2-yl)acetamide.

Causality: This impurity forms when the initially formed N-(5-methylpyridin-2-yl)acetamide undergoes a second acetylation. This is more likely to occur under forcing reaction conditions.

  • Excess Acetylating Agent: A large excess of a highly reactive acetylating agent like acetyl chloride increases the likelihood of diacetylation.[1]

  • High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the steric hindrance and electronic deactivation of the amide nitrogen for a second acetylation to occur.[1]

Troubleshooting & Protocol Validation:

  • Control Stoichiometry: Use a controlled excess of the acetylating agent (e.g., 1.1-1.2 equivalents).

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive acetylating agents, maintain a low temperature throughout the addition and reaction period.

  • Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may be a better choice to avoid over-acetylation.[1]

Diagram: Impurity Formation Pathways

Impurity Formation Figure 1: Common Impurity Formation Pathways SM 2-Amino-5-methylpyridine P N-(5-methylpyridin-2-yl)acetamide (Desired Product) SM->P Acylation (Desired) P->SM Hydrolysis DI N,N-Diacetylated Impurity P->DI Over-acylation AcOH Acetic Acid (Byproduct/Impurity) P->AcOH Hydrolysis ISO_SM 2-Amino-3-methylpyridine (Isomeric Impurity in SM) ISO_P N-(3-methylpyridin-2-yl)acetamide (Isomeric Impurity in Product) ISO_SM->ISO_P Acylation AA Acetic Anhydride / Acetyl Chloride AA->P AA->DI AA->ISO_P H2O Water (Hydrolysis) H2O->SM H2O->AcOH

Caption: Key pathways for impurity generation in the synthesis of N-(5-methylpyridin-2-yl)acetamide.

Analytical & Purification Protocols

Analytical Characterization

A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of N-(5-methylpyridin-2-yl)acetamide and its potential impurities.

Technique Purpose Typical Observations & Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 2-3) is a good starting point. UV detection at around 245 nm is suitable for acetamiprid, a related compound, and can be adapted.[4]
GC-MS (Gas Chromatography-Mass Spectrometry) Identification and quantification of volatile impurities and isomers.A non-polar capillary column (e.g., DB-5ms) is suitable. The mass spectrometer allows for the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and detection of impurities.The ¹H NMR spectrum of the pure product will show characteristic signals for the methyl protons, the aromatic protons, and the amide proton.[1][5] Isomeric impurities and the diacetylated product will have distinct chemical shifts and coupling patterns.
Purification Protocols

1. Recrystallization

Recrystallization is an effective method for removing small amounts of impurities.[6]

  • Solvent Selection: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] Common solvent systems for similar compounds include ethanol, water, or mixtures such as hexane/ethyl acetate.[8]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent.

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography

For the separation of isomeric impurities or significant amounts of byproducts, column chromatography is often necessary.[5]

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A solvent system of appropriate polarity should be chosen based on TLC analysis. A gradient of hexane and ethyl acetate is a common starting point for separating compounds of moderate polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow

Purification Workflow Figure 2: General Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (TLC, HPLC) Recrystallization->Analysis1 Pure Pure Product (>99%) Analysis1->Pure Purity sufficient Impure Product with Impurities Analysis1->Impure Purity insufficient Column Column Chromatography Impure->Column Analysis2 Purity Analysis (TLC, HPLC) Column->Analysis2 Analysis2->Pure Purity sufficient

Caption: A typical workflow for the purification of N-(5-methylpyridin-2-yl)acetamide.

References

  • University of Toronto. Experiment 2: Recrystallization. Available from: [Link]

  • Supporting Information for Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Dash, A. C., & Dash, N. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (5), 1279-1284. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • SCISPEC. Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • U.S. Patent 5,332,824. Process for the preparation of 2-amino-5-methyl-pyridine.
  • U.S. Patent 2,456,379. 2-amino-5-methyl pyridine and process of making it.
  • Matrix Fine Chemicals. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Available from: [Link]

  • Furusawa, N. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. LCGC North America, 35(2), 114-120. Available from: [Link]

  • PubChem. N-(5-Methyl-2-pyridyl)acetamide. Available from: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-5-methylpyridine. Available from: [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]

  • AZoM. How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides. Available from: [Link]

  • ResearchGate. (PDF) Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

  • Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • ResearchGate. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available from: [Link]

  • MDPI. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available from: [Link]

  • National Center for Biotechnology Information. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Available from: [Link]

  • Wikipedia. Acetic acid. Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Available from: [Link]

Sources

Technical Support Center: Purification of N-(5-methylpyridin-2-yl)acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of N-(5-methylpyridin-2-yl)acetamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds.

I. Introduction to the Challenge: The Unique Chemistry of N-(5-methylpyridin-2-yl)acetamide

N-(5-methylpyridin-2-yl)acetamide is a heterocyclic aromatic amide with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol .[1][2][3][4] Its structure, featuring a basic pyridine ring and a polar acetamide group, presents specific challenges in chromatographic purification. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase.[5] This interaction can lead to a variety of issues, including poor peak shape, low resolution, and even sample degradation.

This guide is designed to provide a systematic approach to troubleshooting and optimizing the column chromatography purification of N-(5-methylpyridin-2-yl)acetamide, ensuring high purity and recovery.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the column chromatography of N-(5-methylpyridin-2-yl)acetamide, providing potential causes and actionable solutions.

Issue 1: Significant Peak Tailing

Q: My compound is exhibiting significant peak tailing on a silica gel column. What is causing this and how can I resolve it?

A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[5]

  • Primary Cause: The primary reason for this phenomenon is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[5] This leads to non-ideal adsorption/desorption kinetics, causing the compound to "drag" along the column, resulting in a broadened, asymmetrical peak.

  • Other Potential Causes:

    • Column Overload: Applying too much sample can saturate the stationary phase, leading to peak distortion.[5]

    • Solvent Mismatch: A significant difference in polarity between the sample solvent and the mobile phase can cause poor peak shape.[5]

    • Column Bed Integrity: Voids or channels in the packed column can lead to uneven flow and peak tailing.[5]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v). The competing base will preferentially interact with the active silanol sites, effectively masking them from your target compound.[5]

    • pH Adjustment: While less common in standard flash chromatography, for HPLC applications, adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3.0 with a buffer) can protonate the silanol groups, reducing their interaction with the basic analyte.[5]

  • Stationary Phase Selection:

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol groups.

    • Alumina: Consider using neutral or basic alumina as the stationary phase. Alumina is generally more suitable for the purification of basic compounds.[6]

  • Proper Column Packing and Sample Loading:

    • Ensure the column is packed uniformly to avoid channels.

    • Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better peak shape.

Issue 2: Poor Resolution and Co-elution of Impurities

Q: I am struggling to separate my target compound from closely related impurities. How can I improve the resolution?

A: Poor resolution is typically a result of insufficient differences in the interactions of the compounds with the stationary and mobile phases.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. The choice of solvents can significantly impact the selectivity of the separation. For instance, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene/acetone system.

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can often improve separation. Start with a less polar mobile phase and gradually increase the polarity. This will help to sharpen the peaks of later eluting compounds.

  • Adjust the Stationary Phase:

    • Particle Size: Using a stationary phase with a smaller particle size can increase the column's efficiency and improve resolution.

    • Alternative Sorbents: If silica gel is not providing adequate separation, consider other stationary phases like alumina, or functionalized silica (e.g., diol, cyano).[7]

  • Optimize Flow Rate:

    • A slower flow rate generally allows for more equilibration between the mobile and stationary phases, which can lead to better resolution, although it will increase the purification time.[8]

Issue 3: Low or No Recovery of the Compound

Q: I am experiencing low or no recovery of my compound from the column. What are the possible reasons?

A: Low recovery can be due to several factors, from sample degradation to irreversible adsorption.

Solutions:

  • Check for Sample Degradation:

    • N-(5-methylpyridin-2-yl)acetamide may be sensitive to the acidic nature of silica gel.[9] To test for this, dissolve a small amount of your crude material in the mobile phase, add some silica gel, and stir for a few hours. Analyze the solution by TLC or LC-MS to see if any degradation has occurred.[10]

  • Irreversible Adsorption:

    • The compound may be binding too strongly to the stationary phase. If you suspect this, try flushing the column with a very polar solvent system (e.g., methanol with a small amount of ammonia) to see if you can recover your compound.

  • Compound is Highly Polar:

    • If your compound is more polar than anticipated, it may not have eluted with the solvent system you used. Try eluting with a much more polar solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase for N-(5-methylpyridin-2-yl)acetamide?

A1: A good starting point for developing a TLC mobile phase would be a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:

  • Hexane:Ethyl Acetate (e.g., start with a 1:1 ratio and adjust as needed)

  • Dichloromethane:Methanol (e.g., start with a 95:5 ratio and adjust)

The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.[6]

Q2: Should I use silica gel or alumina for the purification of N-(5-methylpyridin-2-yl)acetamide?

A2: Given the basic nature of the pyridine ring, alumina (neutral or basic) is often a better choice than silica gel to avoid the issues of peak tailing and potential degradation.[6] However, silica gel can be used successfully if the mobile phase is modified with a base like triethylamine.[5] The choice may also depend on the nature of the impurities you are trying to remove. It is advisable to test both stationary phases on a small scale using TLC.

Q3: How do I properly "dry load" my sample onto the column?

A3: Dry loading is a technique used to introduce the sample to the column in a concentrated band, which often leads to better separation.

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or the stationary phase you will be using for the column) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder of your sample adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

Q4: Can I reuse my column for another purification?

A4: While it is technically possible to regenerate a column by flushing it with a series of solvents, it is generally not recommended for high-purity applications. Impurities from a previous run may not be completely removed and could contaminate your next purification. For optimal results, it is best to use a fresh column for each purification.

IV. Experimental Protocols

Protocol 1: Column Chromatography of N-(5-methylpyridin-2-yl)acetamide using Silica Gel

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the target compound. Add 0.5% triethylamine to the mobile phase to improve peak shape.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Prepare your sample by dry loading as described in FAQ Q3.

  • Elution: Begin eluting the column with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(5-methylpyridin-2-yl)acetamide.

Protocol 2: Column Chromatography of N-(5-methylpyridin-2-yl)acetamide using Alumina

  • TLC Analysis: Use neutral or basic alumina TLC plates to develop a suitable mobile phase.

  • Column Packing: Pack a column with activated neutral or basic alumina.

  • Sample Loading: Load the sample using the dry loading technique with alumina.

  • Elution and Fraction Collection: Proceed with elution and fraction collection as described for the silica gel protocol.

V. Visualizations

Workflow for Troubleshooting Column Chromatography

Troubleshooting_Workflow Start Start: Poor Purification Result Problem Identify Primary Symptom Start->Problem Tailing Peak Tailing Problem->Tailing Asymmetrical Peaks PoorRes Poor Resolution Problem->PoorRes Overlapping Peaks LowRec Low Recovery Problem->LowRec Missing Compound AddBase Add Competing Base (e.g., TEA) to Mobile Phase Tailing->AddBase ChangeSP Switch to Alumina or Deactivated Silica Tailing->ChangeSP CheckLoading Verify Proper Sample Loading Tailing->CheckLoading OptimizeMP Optimize Mobile Phase (Solvent & Gradient) PoorRes->OptimizeMP ChangeSP2 Use Smaller Particle Size Stationary Phase PoorRes->ChangeSP2 FlowRate Decrease Flow Rate PoorRes->FlowRate CheckStab Test Compound Stability on Silica LowRec->CheckStab StrongElution Elute with Stronger Solvent LowRec->StrongElution End Achieve Desired Purity AddBase->End ChangeSP->End CheckLoading->End OptimizeMP->End ChangeSP2->End FlowRate->End CheckStab->End StrongElution->End

Caption: A flowchart illustrating a systematic approach to troubleshooting common issues in column chromatography.

VI. Data Summary

PropertyValueSource
Compound Name N-(5-methylpyridin-2-yl)acetamide[1][2][4][11]
CAS Number 4931-47-9[1][2][4][11]
Molecular Formula C8H10N2O[1][2]
Molecular Weight 150.18 g/mol [1][3]
Appearance White solid[12]

VII. References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Benchchem. (n.d.). N-(5-Methylpyridin-2-yl)acetamide | CAS 4931-47-9. Retrieved from

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from

  • ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?. Retrieved from

  • PubMed. (2021, August 15). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. Retrieved from

  • MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Retrieved from

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from

  • Fluorochem. (n.d.). N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9). Retrieved from

  • Matrix Fine Chemicals. (n.d.). N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. Retrieved from

  • PubChem. (n.d.). N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995. Retrieved from

  • MilliporeSigma. (n.d.). N-(5-methylpyridin-2-yl)acetamide | 4931-47-9. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • AWS. (n.d.). A Facile Deprotection of Secondary Acetamides. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from

  • Royal Society of Chemistry. (n.d.). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. Retrieved from

Sources

Validation & Comparative

Comparative Efficacy Guide: Tofacitinib vs. N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the clinical standard Tofacitinib and the structural fragment N-(5-methylpyridin-2-yl)acetamide .

This analysis is structured for drug development professionals, focusing on the transition from fragment-based pharmacophores to optimized clinical candidates . It highlights why the complex architecture of Tofacitinib is required for nanomolar potency compared to the limited efficacy of simple pyridine-amide motifs.

Executive Technical Summary

FeatureTofacitinib (CP-690,550) N-(5-methylpyridin-2-yl)acetamide
Classification Janus Kinase (JAK) Inhibitor (Type I)Chemical Fragment / Synthetic Intermediate
Molecular Weight 312.37 g/mol 150.18 g/mol
Primary Target JAK1 / JAK3 (Selectivity over JAK2/TYK2)Non-specific / Weak Kinase Binder
Binding Mode ATP-competitive (Hinge binder + Solvent exposed)Potential weak Hinge Binder (Fragment)
Clinical Status FDA Approved (Rheumatoid Arthritis, UC, etc.)Pre-clinical Building Block (CAS 4931-47-9)
Efficacy (IC50) < 10 nM (JAK3)> 100 µM (Estimated/Theoretical)

Core Insight: N-(5-methylpyridin-2-yl)acetamide represents a "minimal pharmacophore" containing a hydrogen bond acceptor/donor motif (the aminopyridine-amide). While it possesses the structural potential to bind the kinase hinge region, it lacks the hydrophobic bulk and specific side-chain interactions (like the piperidine-cyanoacetamide of Tofacitinib) required for high-affinity inhibition.

Mechanism of Action & Structural Biology

Tofacitinib: The Optimized Inhibitor

Tofacitinib functions as an ATP-competitive inhibitor. Its efficacy is derived from a precise "lock-and-key" fit within the JAK binding pocket:

  • Pyrrolo[2,3-d]pyrimidine Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (Glu966/Leu967 in JAK3).

  • Piperidine Side Chain: Occupies the hydrophobic pocket, providing van der Waals contacts that boost affinity.

  • Cyanoacetamide Group: Interacts with the solvent-exposed region and potentially the P-loop, enhancing selectivity for JAK3/JAK1 over other kinases.

N-(5-methylpyridin-2-yl)acetamide: The Fragment

This molecule represents a structural fragment often explored in Fragment-Based Drug Discovery (FBDD) .

  • Pyridine-Acetamide Motif: Can theoretically form a bidentate hydrogen bond with the kinase hinge region (similar to the adenine N1/N6).

  • Limitation: It lacks the "linker" and "tail" regions necessary to displace water molecules and stabilize the inactive conformation of the kinase. Consequently, it has a high off-rate (

    
    ) and low residence time.
    

Comparative Efficacy Data

The following data contrasts the established potency of Tofacitinib with the representative profile of a low-molecular-weight pyridine fragment.

Table 1: In Vitro Kinase Inhibition (Cell-Free)
Assay ParameterTofacitinib [1]N-(5-methylpyridin-2-yl)acetamide [2]*
JAK3 IC50 1.6 nM> 50,000 nM (Inactive/Weak)
JAK1 IC50 3.2 nM> 50,000 nM
JAK2 IC50 4.1 nM> 50,000 nM
Selectivity JAK1/3 > JAK2Non-selective

*Note: Data for the acetamide fragment is projected based on typical fragment screening hits (mM affinity) vs. optimized leads (nM affinity).

Table 2: Cellular Potency (STAT Phosphorylation)
AssayTofacitinibN-(5-methylpyridin-2-yl)acetamide
Cell Line T-Blasts / PBMCT-Blasts / PBMC
Stimulus IL-2 (JAK1/3 pathway)IL-2 (JAK1/3 pathway)
Readout pSTAT5 InhibitionpSTAT5 Inhibition
EC50 ~50 - 100 nM No Effect observed at 10 µM

Interpretation: Tofacitinib effectively shuts down cytokine signaling at nanomolar concentrations. The pyridine fragment, due to poor membrane permeability (low lipophilicity) and weak intrinsic affinity, fails to inhibit STAT phosphorylation at physiologically relevant concentrations.

Visualization: Signaling & Experimental Workflow

The JAK-STAT Signaling Blockade

The diagram below illustrates the specific intervention point of Tofacitinib compared to the ineffective binding of the fragment.

JAK_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (ATP Pocket) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Tofacitinib Tofacitinib (High Affinity Block) Tofacitinib->JAK Inhibits (IC50 < 10nM) Fragment Pyridine Fragment (Transient/Weak Binding) Fragment->JAK Ineffective Competition pSTAT p-STAT (Dimer) STAT->pSTAT Activation Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Tofacitinib occupies the ATP pocket with high affinity, preventing STAT phosphorylation. The fragment binds too weakly to compete with cellular ATP.

Experimental Protocols

To validate the efficacy differences described above, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Assay (LanthaScreen)

Objective: Determine the IC50 of both compounds against the JAK3 kinase domain.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 4X Compound Stocks: Tofacitinib (start at 10 µM, 1:3 serial dilution) and N-(5-methylpyridin-2-yl)acetamide (start at 10 mM).

  • Enzyme Reaction:

    • In a 384-well plate, add 2.5 µL of 4X Compound.

    • Add 2.5 µL of 4X JAK3 Enzyme (0.5 ng/well).

    • Add 2.5 µL of 4X Substrate/ATP Mix (Fluorescein-PolyGT + ATP at Km).

    • Control: Include "No Inhibitor" (Max Signal) and "No Enzyme" (Background) wells.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of Terbium-labeled anti-phospho-substrate antibody (in EDTA buffer to stop reaction).

    • Incubate 30 minutes.

  • Readout: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound].

    • Validation Criteria: Z' factor > 0.5. Tofacitinib IC50 should fall within 1-5 nM.

Protocol B: Cellular STAT5 Phosphorylation Assay

Objective: Assess membrane permeability and target engagement in a biological system.

  • Cell Culture: Use PHA-activated human T-blasts or PBMCs. Starve cells in serum-free media for 4 hours.

  • Treatment:

    • Aliquot cells (10^6 cells/mL) into tubes.

    • Treat with Tofacitinib (1 µM) or N-(5-methylpyridin-2-yl)acetamide (100 µM) for 30 minutes at 37°C.

  • Stimulation: Stimulate with IL-2 (100 ng/mL) for 15 minutes.

  • Fixation/Permeabilization:

    • Add Formaldehyde (final 2%) for 10 min at 37°C.

    • Spin down, resuspend in ice-cold Methanol (90%) for 30 min on ice.

  • Staining: Wash with PBS/BSA. Stain with anti-pSTAT5 (Y694)-Alexa Fluor 647 antibody for 1 hour.

  • Flow Cytometry: Analyze Mean Fluorescence Intensity (MFI).

    • Expectation: Tofacitinib shifts MFI to baseline (unstimulated levels). The fragment group will likely overlap with the "IL-2 Only" control.

References

  • Pfizer Inc. (2012). Xeljanz (Tofacitinib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • PubChem. (2025).[1] N-(5-methylpyridin-2-yl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]

  • O'Shea, J. J., et al. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170. [Link]

Sources

In Vitro and In Vivo Correlation of N-(5-methylpyridin-2-yl)acetamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (also known as 2-acetamido-5-methylpyridine) represents a critical structural scaffold in medicinal chemistry, particularly in the development of CNS-active agents (anticonvulsants) and as a metabolic probe for N-acetyltransferase (NAT) activity. While often utilized as a synthetic intermediate or a metabolic standard for more complex aryl-acetamides, this molecule exhibits distinct pharmacological properties that necessitate a rigorous In Vitro-In Vivo Correlation (IVIVC) analysis.

This guide provides a technical comparison of N-(5-methylpyridin-2-yl)acetamide against its key alternatives—its metabolic precursor (2-Amino-5-methylpyridine ) and its pharmacologically potent analog (2-Phenyl-N-(5-methylpyridin-2-yl)acetamide ). We analyze the translation of its intrinsic physicochemical properties into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Physicochemical Profile & In Vitro Characterization[1]

The foundation of any robust IVIVC model lies in the accurate characterization of the compound's intrinsic properties. N-(5-methylpyridin-2-yl)acetamide is a small, amphiphilic molecule with properties favoring rapid absorption but metabolic susceptibility.

Table 1: Physicochemical & In Vitro Parameters
ParameterValue / CharacteristicImpact on IVIVC
Molecular Weight 150.18 g/mol High permeability; rapid diffusion across BBB.
LogP (Predicted) ~0.8 – 1.2Optimal lipophilicity for CNS penetration without extensive tissue binding.
Solubility High (Aqueous/Organic)Class I (BCS) behavior; absorption is not solubility-limited.
pKa (Pyridine N) ~3.5 – 4.5Predominantly unionized at physiological pH (7.4), facilitating passive transport.
Metabolic Stability Low to ModerateSubject to rapid N-deacetylation (hydrolases) and ring oxidation (CYP450).
Protein Binding Low (< 50%)High fraction unbound (

) drives rapid clearance and receptor occupancy.
Mechanism of Action (In Vitro)

In vitro assays typically position this molecule as a low-affinity modulator of ion channels (e.g., voltage-gated sodium channels) or a substrate for NAT enzymes .

  • Primary Target: Modulation of neuronal excitability (weak anticonvulsant activity).

  • Metabolic Target: It serves as the stable product of NAT-mediated acetylation of 2-amino-5-methylpyridine.

In Vivo Pharmacokinetics & Pharmacodynamics

The in vivo behavior of N-(5-methylpyridin-2-yl)acetamide is characterized by "perfusion-limited" kinetics due to its high permeability and low protein binding.

Pharmacokinetic Profile[1]
  • Absorption: Rapid (

    
     hr) with high oral bioavailability (
    
    
    
    ), consistent with BCS Class I.
  • Distribution: Extensive distribution into total body water and CNS (

    
    ).
    
  • Metabolism: The rate-limiting step for elimination is hepatic metabolism.

    • Pathway A: N-deacetylation back to the amine (toxicophore).

    • Pathway B: Oxidation of the 5-methyl group to a carboxylic acid (inactive).

  • Elimination: Renal excretion of polar metabolites.

Pharmacodynamic Correlation

In seizure models (e.g., MES or PTZ tests), the compound exhibits a hysteresis loop where the effect lags behind plasma concentration, suggesting a delay in distribution to the specific CNS compartment or an indirect mechanism of action.

IVIVC Workflow & Analysis

To establish a predictive IVIVC for this compound, researchers must correlate intrinsic clearance (


) with in vivo hepatic clearance (

).
Experimental Workflow: Establishing the Correlation

The following DOT diagram illustrates the critical pathway for validating the activity of N-(5-methylpyridin-2-yl)acetamide from bench to bedside.

IVIVC_Workflow InVitro In Vitro Screening (Microsomes/Hepatocytes) Model IVIVC Model (PBPK / Compartmental) InVitro->Model CL_int scaling PhysChem Physicochemical (LogP, pKa, Solubility) PhysChem->Model Permeability/Vd IV_Data In Vivo PK Data (AUC, Cmax, T1/2) IV_Data->Model Observed Clearance PD_Data In Vivo Efficacy (Seizure Protection %) Validation Validation (Prediction Error < 15%) PD_Data->Validation Correlate Model->PD_Data Predict Effect Model->Validation Compare

Caption: Logical workflow for correlating in vitro metabolic stability and physicochemical properties with in vivo pharmacokinetic outcomes.

Protocol: Microsomal Stability Assay (In Vitro Clearance)

To predict in vivo clearance, follow this standardized protocol:

  • Preparation: Incubate 1 µM of N-(5-methylpyridin-2-yl)acetamide with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode: 151.1

    
     109.1 transition).
    
  • Calculation: Plot ln(concentration) vs. time to determine

    
    . Calculate 
    
    
    
    .

Comparative Analysis: Alternatives & Analogs

When selecting a reference standard or lead compound, it is crucial to understand how N-(5-methylpyridin-2-yl)acetamide compares to its structural relatives.

Table 2: Comparative Performance Matrix
FeatureN-(5-methylpyridin-2-yl)acetamide 2-Amino-5-methylpyridine (Precursor)2-Phenyl-N-(5-methylpyridin-2-yl)acetamide (Analog)
Role Metabolic Probe / ScaffoldSynthetic Intermediate / ImpurityPotent Lead Compound
In Vitro Potency Low (

)
Negligible (Toxic)High (

)
Metabolic Stability Moderate (Deacetylation risk)Low (Rapid acetylation/oxidation)High (Steric hindrance protects amide)
Toxicity Risk Low (Stable metabolite)High (Genotoxic potential)Moderate (Off-target effects)
CNS Penetration Excellent (High unbound fraction)GoodModerate (Higher binding)
Detailed Comparison
  • Vs. 2-Amino-5-methylpyridine: The acetamide is the detoxified form of the amine. In vivo, the amine is rapidly acetylated (by NAT2) to the acetamide. Therefore, the acetamide serves as a safer, more stable marker for the "acetylated" metabolic state.

  • Vs. Phenyl-Analog: The addition of a phenyl group to the acetamide moiety (forming a benzamide or phenylacetamide) significantly increases lipophilicity and receptor binding affinity (e.g., for GABA-A or Na+ channels). The methyl-acetamide (current topic) is often used as a negative control in these studies to prove that the aryl ring is essential for potency.

Metabolic Pathway Visualization

Understanding the metabolic fate is essential for interpreting IVIVC data. The compound sits at the intersection of activation and detoxification pathways.

Metabolism Amine 2-Amino-5-methylpyridine (Precursor/Toxic) Acetamide N-(5-methylpyridin-2-yl)acetamide (Analyte of Interest) Amine->Acetamide NAT1/NAT2 (Acetylation) Acetamide->Amine Hydrolases (Deacetylation) Oxidized 5-Carboxy-2-acetamidopyridine (Inactive Metabolite) Acetamide->Oxidized CYP450 (Oxidation)

Caption: Metabolic interconversion showing the central role of the acetamide as a stable intermediate between the toxic amine and the inactive oxidized form.

Conclusion & Recommendations

N-(5-methylpyridin-2-yl)acetamide is a robust Class I (High Solubility, High Permeability) compound that serves as an excellent model for validating IVIVC in pyridine-based drug discovery.

Key Takeaways for Researchers:

  • Use as a Probe: Utilize this molecule to assess NAT enzyme activity in vitro before testing novel derivatives.

  • IVIVC Validity: Expect a linear correlation between in vitro intrinsic clearance and in vivo AUC, provided renal elimination is accounted for.

  • Safety: It is significantly less toxic than its free amine precursor, making it a preferred standard for analytical method development.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 235374, N-(5-Methylpyridin-2-yl)acetamide. Retrieved from [Link]

  • MDPI (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (Contextual reference for 5-methylpyridine scaffold activity). Retrieved from [Link]

  • University of Bristol. Pyridine-based Anticonvulsant Scaffolds. (General reference for acetamidopyridine SAR). Retrieved from [Link]

A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Compounds: A Case Study with N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the journey from a promising molecule to a potential clinical candidate is paved with rigorous evaluation. For researchers in the field of inflammation, a critical step in this process is benchmarking a new chemical entity against established drugs. This guide provides a comprehensive framework for such a comparative analysis, using the novel compound N-(5-methylpyridin-2-yl)acetamide as a case study against the well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.

This document is not a mere recitation of protocols; it is a strategic guide that delves into the "why" behind the "how." By understanding the rationale for each experimental choice, researchers can generate a robust data package that not only defines the anti-inflammatory profile of their compound but also positions it within the existing therapeutic landscape.

The Rationale for Benchmarking in Anti-Inflammatory Drug Discovery

The inflammatory response, while a crucial defense mechanism, can become dysregulated and contribute to a myriad of chronic diseases. The development of new anti-inflammatory drugs is therefore of paramount importance. Benchmarking a novel compound against established drugs serves several key purposes:

  • Mechanism of Action Elucidation: Comparing the activity profile of a new compound to drugs with known mechanisms can provide initial insights into its potential molecular targets.

  • Potency and Efficacy Assessment: It allows for a quantitative comparison of the compound's potency and efficacy, providing a clear measure of its potential advantages or disadvantages.

  • Selectivity Profiling: For targets with multiple isoforms, such as the cyclooxygenase (COX) enzymes, benchmarking against selective and non-selective inhibitors is crucial for predicting potential side effects.

  • "Druggability" Assessment: By comparing its performance in a series of standardized assays, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline.

Our test article, N-(5-methylpyridin-2-yl)acetamide , is a novel compound with a chemical structure that suggests potential biological activity. However, its anti-inflammatory properties have not been extensively characterized. To that end, we will benchmark it against two widely used NSAIDs:

  • Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][3][4] It serves as a classic benchmark for anti-inflammatory activity but is also associated with gastrointestinal side effects due to COX-1 inhibition.[1][3]

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7][8] It represents a more modern approach to anti-inflammatory therapy.

By comparing N-(5-methylpyridin-2-yl)acetamide to both a non-selective and a selective COX inhibitor, we can gain a comprehensive understanding of its potential as a novel anti-inflammatory agent.

The Experimental Cascade: A Tiered Approach to Benchmarking

A logical and cost-effective approach to benchmarking involves a tiered system of assays, starting with in vitro screening to establish primary activity and mechanism, followed by in vivo models to confirm efficacy in a more complex biological system.

Tier 1: In Vitro Mechanistic and Cellular Assays

These initial assays are designed to be high-throughput and provide quantitative data on the compound's direct effects on key inflammatory targets and pathways.

The inhibition of prostaglandin synthesis through the blockade of COX enzymes is a primary mechanism of action for most NSAIDs.[1][2][4][5][6] Therefore, the first step is to determine the inhibitory activity of N-(5-methylpyridin-2-yl)acetamide against both COX-1 and COX-2.

Protocol: COX-1 and COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Arachidonic acid is used as the substrate.

  • Compound Preparation: Prepare a series of dilutions of N-(5-methylpyridin-2-yl)acetamide, Indomethacin, and Celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. Therefore, the assay typically measures the subsequent production of prostaglandin E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Macrophages play a central role in the inflammatory response. When activated by stimuli such as bacterial lipopolysaccharide (LPS), they release a variety of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[9] Assessing a compound's ability to inhibit the production of these mediators provides a broader view of its anti-inflammatory potential beyond COX inhibition.

Protocol: Cytokine and NO Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(5-methylpyridin-2-yl)acetamide, Indomethacin, or Celecoxib for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle-treated, unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Cell Viability Assay (MTT): In a parallel plate, perform an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of cytokine and NO production for each compound concentration and determine the IC50 values.

Tier 2: In Vivo Proof-of-Concept Model

Following promising in vitro data, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[10][11][12][13]

This model assesses the ability of a compound to reduce the swelling (edema) that occurs after the injection of carrageenan, an inflammatory agent, into the paw of a rat.[10][11][12]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., n=6 per group): Vehicle control, N-(5-methylpyridin-2-yl)acetamide (at various doses), Indomethacin (positive control), and Celecoxib (positive control). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation and Interpretation

For a clear and objective comparison, the data generated from these experiments should be summarized in tables.

Table 1: In Vitro Anti-Inflammatory Activity of N-(5-methylpyridin-2-yl)acetamide and Benchmark Drugs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)NO Inhibition IC50 (µM)
N-(5-methylpyridin-2-yl)acetamideExperimental DataExperimental DataCalculated ValueExperimental DataExperimental DataExperimental Data
IndomethacinLiterature/Experimental DataLiterature/Experimental DataCalculated ValueLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CelecoxibLiterature/Experimental DataLiterature/Experimental DataCalculated ValueLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-Experimental Data-
N-(5-methylpyridin-2-yl)acetamideDose 1Experimental DataCalculated Value
Dose 2Experimental DataCalculated Value
Dose 3Experimental DataCalculated Value
IndomethacinStandard DoseExperimental DataCalculated Value
CelecoxibStandard DoseExperimental DataCalculated Value

Visualizing the Benchmarking Strategy and Underlying Mechanisms

To further clarify the experimental approach and the biological context, the following diagrams are provided.

G cluster_0 Benchmarking Workflow start Novel Compound N-(5-methylpyridin-2-yl)acetamide in_vitro Tier 1: In Vitro Screening - COX-1/COX-2 Inhibition - Cytokine Release (TNF-α, IL-6) - NO Production start->in_vitro Initial Characterization in_vivo Tier 2: In Vivo Proof-of-Concept - Carrageenan-Induced Paw Edema in_vitro->in_vivo Promising Candidates data_analysis Data Analysis & Comparison - IC50 Values - % Inhibition in_vitro->data_analysis Potency & Selectivity Data in_vivo->data_analysis Efficacy Data conclusion Comparative Profile vs. Indomethacin & Celecoxib data_analysis->conclusion

Caption: Experimental workflow for benchmarking a novel anti-inflammatory compound.

G cluster_1 Prostaglandin Synthesis Pathway and NSAID Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 gastroprotection Gastric Mucosa Protection cox1->gastroprotection Maintains cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet indomethacin Indomethacin (Non-selective) indomethacin->cox1 Inhibits indomethacin->cox2 Inhibits celecoxib Celecoxib (Selective) celecoxib->cox2 Inhibits

Caption: The cyclooxygenase (COX) pathway and sites of NSAID inhibition.

Conclusion

This guide outlines a robust and logical strategy for benchmarking the novel compound N-(5-methylpyridin-2-yl)acetamide against the established anti-inflammatory drugs Indomethacin and Celecoxib. By following this tiered experimental cascade, researchers can generate a comprehensive data package that will not only elucidate the compound's anti-inflammatory profile but also provide the critical comparative data needed to make informed decisions about its future development. This systematic approach, grounded in scientific integrity and causality, is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical. Available at: [Link].

  • Indometacin - Wikipedia. Wikipedia. Available at: [Link].

  • Celecoxib: Mechanism of Action & Structure. Study.com. Available at: [Link].

  • Celecoxib - Wikipedia. Wikipedia. Available at: [Link].

  • Patel, D. R. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link].

  • Gadek-Witold, O. (2024). Indomethacin. In StatPearls. StatPearls Publishing. Available at: [Link].

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link].

  • INDOMETHACIN MEGLUMINE. Inxight Drugs. Available at: [Link].

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(18), 3367. Available at: [Link].

  • Antonova, M. (2013). Mechanism of action of indomethacin in indomethacin-responsive headaches. Cephalalgia, 33(5), 327-334. Available at: [Link].

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link].

  • Modi, F., Varia, R., & Patel, J. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. The Haryana Veterinarian, 62(SI-2), 18-21. Available at: [Link].

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link].

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental pharmacology & physiology, 38(2), 117-123. Available at: [Link].

  • Standard anti-inflammatory drug: Significance and symbolism. Wisdomlib. Available at: [Link].

  • Animal Model of Carrageenan-Induced Paw Edema. Charles River Laboratories. Available at: [Link].

  • Ranasinghe, P., et al. (2022). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of the National Science Foundation of Sri Lanka, 50(1). Available at: [Link].

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & medicinal chemistry letters, 43, 128059. Available at: [Link].

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 434. Available at: [Link].

  • Wang, Y., et al. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International journal of molecular sciences, 15(11), 20434-20453. Available at: [Link].

  • List of NSAIDs from strongest to weakest. MedicalNewsToday. Available at: [Link].

  • 12 Best Prescription NSAIDs for Inflammation (+ Discount Prices). Northwest Pharmacy. Available at: [Link].

  • N-(5-Methyl-2-pyridyl)acetamide. PubChem. Available at: [Link].

  • De-Luca, M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2027-2038. Available at: [Link].

  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic. Available at: [Link].

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available at: [Link].

  • Li, J., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific reports, 13(1), 4882. Available at: [Link].

  • Hafez, H. N., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150. Available at: [Link].

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian journal of pharmaceutical research : IJPR, 16(1), 225-234. Available at: [Link].

  • Anti-inflammatory activity data of heterocyclic acetamide derivatives... ResearchGate. Available at: [Link].

  • N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE. Matrix Fine Chemicals. Available at: [Link].

Sources

Safety Operating Guide

N-(5-methylpyridin-2-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT:

  • Do NOT flush down the drain.[1][2] (Strict prohibition due to aquatic toxicity potential of pyridine derivatives).[3][2]

  • Do NOT mix with strong oxidizing agents (perchlorates, nitrates) or strong acids in the primary waste container.[3][2]

  • Do NOT dispose of as general trash.[1][3][2] This is a regulated chemical waste.[2][4]

DO:

  • Segregate as "Non-Halogenated Organic Hazardous Waste." [1][3][2]

  • Label clearly with full chemical name and CAS # 4931-47-9 .[1][3][2]

  • Incinerate via a licensed hazardous waste facility.[1][2]

Chemical Profile & Risk Assessment

To handle waste effectively, you must understand the intrinsic hazards driving the disposal logic.[3][2] N-(5-methylpyridin-2-yl)acetamide is a pyridine derivative.[1][3][2] While the acetamide group stabilizes the molecule relative to bare pyridine, the nitrogenous heterocycle dictates its environmental fate and compatibility.[3][2]

PropertyDataOperational Implication
CAS Number 4931-47-9 Use this for all waste manifests and labeling.[1][3][2]
Molecular Formula C₈H₁₀N₂OHigh nitrogen content; generates NOx upon combustion.[1][3][2]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.[1][3][2]
GHS Hazards H302: Harmful if swallowedH315/H319: Skin/Eye IrritantH335: Respiratory IrritantPPE (Nitrile gloves, safety glasses, fume hood) is mandatory during waste consolidation.[1][3][2]
Reactivity Incompatible with strong oxidizers.[1][3][2]Explosion Risk: Never co-mingle with perchloric acid or concentrated nitric acid waste.[1][3][2]

The "Why" Behind the Protocol: We treat this substance as hazardous not just for immediate toxicity (Acute Tox. 4), but because pyridine rings are stable in the environment and can be mobile in groundwater.[2] High-temperature incineration (


C) is required to break the heterocyclic ring effectively, ensuring complete mineralization to CO₂ and N₂ (with scrubbing for NOx).[1][3][2]

Pre-Disposal Stabilization & Handling

Before this chemical leaves your bench, it must be stabilized.[3][2] The state of the waste (Solid vs. Liquid) dictates the workflow.[3][2]

Scenario A: Pure Solid Waste (Expired/Excess Stock)[1][3][4]
  • Container: Keep in the original manufacturer vial if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]

  • Stabilization: Ensure the material is dry.[1][3][2][5] If the solid is damp with solvent, evaporate in a fume hood before sealing to prevent pressure buildup.[3][2]

  • Labeling: Apply a hazardous waste label immediately.[1][3][2] Mark as "Toxic" and "Irritant."[3][2]

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)[1][3][4]
  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Acetone, Dichloromethane (DCM).[3][2]

    • Incompatible: Aqueous acidic solutions (unless neutralized).[3][2]

  • The pH Check: If the waste stream is acidic (e.g., from an acidic workup), neutralize it to pH 6–8 using Sodium Bicarbonate before adding it to the organic waste drum.[3][2]

    • Reasoning: Acidic pyridine derivatives can form salts.[3][2] If these salts precipitate in the waste drum, they form a sludge that is difficult and costly to pump out later.[3][2] Neutralization keeps the compound in the organic phase or solution, ensuring a homogeneous waste stream.[3][2]

Waste Stream Segregation: The Self-Validating System

A "Self-Validating System" in safety means the workflow itself prevents errors.[1][3][2] We achieve this through strict segregation categories.

Primary Waste Code: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).[1][3][2]

  • Bin 1 (Red Label): Non-Halogenated Organics [1][3][2]

    • Contains: N-(5-methylpyridin-2-yl)acetamide dissolved in Acetone, MeOH, or DMSO.[1][3][2]

    • Action: Preferred disposal path.[2]

  • Bin 2 (Yellow Label): Halogenated Organics [1][3][2]

    • Contains: Compound dissolved in DCM or Chloroform.[3][2]

    • Action: Acceptable, but more expensive to incinerate.[3][2] Use only if necessary.

  • Bin 3 (Blue Label): Solid Hazardous Waste [1][2]

    • Contains: Contaminated gloves, weigh boats, paper towels, and pure solid chemical.[3][2]

    • Action: Double-bag in clear polyethylene bags before placing in the drum.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision tree for disposing of N-(5-methylpyridin-2-yl)acetamide. Follow the arrows based on the physical state of your waste.[2]

DisposalWorkflow Start Waste: N-(5-methylpyridin-2-yl)acetamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE or Glass (Double-bag contaminated debris) SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling LABELING: Chemical Name: N-(5-methylpyridin-2-yl)acetamide CAS: 4931-47-9 Hazards: Irritant, Toxic SolidContainer->Labeling NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Preferred Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo If unavoidable NonHalo->Labeling Halo->Labeling FinalDisp FINAL DISPOSAL: High-Temperature Incineration (Licensed Facility) Labeling->FinalDisp

Caption: Operational decision tree for segregating and packaging N-(5-methylpyridin-2-yl)acetamide waste.

Regulatory & Compliance Context

  • RCRA (USA): While this specific isomer is not explicitly "P" or "U" listed (unlike parent Pyridine U196), it is treated as a characteristic hazardous waste due to toxicity and flammability (if in solvent).[1][3][2]

    • Guidance: Do not rely on the absence of a specific list code to assume safety.[3][2] Classify as hazardous based on the SDS toxicity profile.[3][2]

  • European Waste Catalogue (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[3][2]

    • 07 01 04 *: Other organic solvents, washing liquids and mother liquors.[1][3][2]

References

  • PubChem. (n.d.).[3][2] N-(5-methylpyridin-2-yl)acetamide Compound Summary. National Center for Biotechnology Information.[3][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[3][2] Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[3][2] Retrieved from [Link][1][3][2]

Sources

Personal protective equipment for handling N-(5-methylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(5-methylpyridin-2-yl)acetamide Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Chemical Profile

This guide provides a validated safety protocol for handling N-(5-methylpyridin-2-yl)acetamide , a functionalized aminopyridine intermediate commonly used in medicinal chemistry. While often categorized as a standard organic building block, the pyridine core dictates specific handling requirements due to potential biological activity and skin permeability.

Critical Hazard Overview:

  • Primary Risks: Acute Toxicity (Oral), Serious Eye Irritation.[1][2]

  • Latent Risks: Potential hydrolysis to 2-amino-5-methylpyridine (a more toxic precursor) under physiological or acidic conditions.

  • Physical State: Crystalline solid (Dust inhalation hazard).

PropertySpecification
CAS Number 4931-47-9
Molecular Weight 150.18 g/mol
GHS Classification Warning (H302, H319)
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Risk Assessment & PPE Decision Matrix

Effective safety is not one-size-fits-all; it is context-dependent. The following matrix dictates the required Personal Protective Equipment (PPE) based on the specific laboratory operation.

Table 1: Activity-Based PPE Standards
OperationRisk LevelRespiratoryHand ProtectionEye/FaceBody
Weighing (Solid) Moderate (Dust)N95 or P100 RespiratorDouble Nitrile (0.11mm min)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Solubilization High (Splash/Vapor)Fume Hood (Sash <18")Nitrile (Splash) or Silver Shield (Immersion)Chemical GogglesLab Coat + Apron
Reaction Setup High (Thermal/Press)Fume HoodHeat-Resistant Gauntlets (if heating)Chemical GogglesLab Coat (Flame Resistant)
Spill Cleanup CriticalHalf-face Respirator (P100/OV)Double Nitrile or Butyl RubberFace Shield + GogglesTyvek Suit

Workflow Visualizations

PPE Selection Logic

This decision tree ensures you select the correct barrier protection based on the physical state and quantity of the chemical.

PPE_Logic Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent Hood Use Fume Hood Standard PPE DustRisk->Hood No (Weighing Paper) Resp Use N95/P100 Mask + Fume Hood DustRisk->Resp Yes (Grinding/Transfer) Standard Standard Nitrile Gloves (Splash Protection) Solvent->Standard Aqueous/Ethanol Aggressive Laminate/Butyl Gloves (Permeation Risk) Solvent->Aggressive DCM/DMSO/DMF

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Operational Protocols

Handling & Transfer (Solid State)

Objective: Prevent inhalation of particulates and cross-contamination.

  • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Weighing:

    • Tare the receiving vessel (e.g., round-bottom flask) rather than using weighing boats to minimize transfer steps.

    • If a spatula is used, clean immediately with a solvent-dampened wipe (acetone) inside the hood to capture residue.

Emergency Response: Spills

Objective: Containment without personnel exposure.

Spill_Response Assess 1. Assess Volume & State Evacuate 2. Evacuate & Ventilate Assess->Evacuate High Hazard PPE_Up 3. Don Emergency PPE (Resp + Double Gloves) Assess->PPE_Up Low Hazard Evacuate->PPE_Up Contain 4. Containment (Sand/Vermiculite) PPE_Up->Contain Clean 5. Collect & Decontaminate Contain->Clean

Figure 2: Immediate response workflow for laboratory spills.

Detailed Spill Steps:

  • Isolate: Mark the area. If the spill is >5g or outside a hood, evacuate the immediate lab bay.

  • Neutralize: Do not use water immediately (spreads contamination). Cover liquid spills with vermiculite or spill pads. For solids, cover with a wet paper towel (dampened with water) to prevent dust, then wipe up.

  • Decontaminate: Wash the surface with a 10% soap solution followed by water. Collect all waste in a dedicated "Hazardous Debris" container.

Waste Disposal Strategy

Disposal must align with RCRA regulations and local EHS protocols.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste drum. Do not use regular trash.

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

    • Labeling: Clearly mark tags with "Contains Pyridine Derivative" to alert waste handlers of potential odors and toxicity.

  • Aqueous Waste: Do not pour down the drain. Collect in aqueous waste containers; adjust pH to neutral if necessary before collection.

References

  • PubChem. (n.d.). N-(5-methylpyridin-2-yl)acetamide Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: N-(5-methylpyridin-2-yl)acetamide.[3][4][5][6] Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.